IT-143B
Description
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one has been reported in Streptomyces with data available.
isolated from Streptomyces; structure in first source
Properties
Molecular Formula |
C28H41NO4 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+ |
InChI Key |
QDBZGOIMALIBKV-JXOBDNEFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
IT-143B: A Technical Guide on the Presumed Mechanism of Action in Cancer Cells
Disclaimer: Information regarding the specific compound IT-143B is exceptionally limited in publicly available scientific literature. This document extrapolates its potential mechanism of action based on its classification as a piericidin-class antibiotic. The majority of the data presented herein is derived from studies on other members of the piericidin family, primarily Piericidin A.
Introduction
This compound is a piericidin-class antibiotic, a family of natural products known for their potent biological activities. Isolated from a Streptomyces species, this compound has demonstrated activity against KB carcinoma cells. Piericidins are structurally similar to coenzyme Q, a critical component of the electron transport chain. This structural mimicry is central to their primary mechanism of action. This guide provides a detailed overview of the presumed molecular pathways and cellular effects of this compound in cancer cells, based on the current understanding of the piericidin class.
Core Mechanism of Action: Mitochondrial Complex I Inhibition
The principal mechanism of action for piericidins is the potent and specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[1][2][3]. This inhibition disrupts the mitochondrial respiratory chain, leading to a cascade of downstream effects detrimental to cancer cell survival.
Key Consequences of Complex I Inhibition:
-
Inhibition of ATP Synthesis: By blocking the electron transport chain at Complex I, piericidins halt the pumping of protons across the inner mitochondrial membrane, which is necessary for the generation of ATP via oxidative phosphorylation. Cancer cells, with their high energy demands for rapid proliferation, are particularly vulnerable to disruptions in ATP production[4].
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of electrons within Complex I, which can then be transferred to molecular oxygen, generating superoxide anions and other reactive oxygen species[5]. Elevated ROS levels can induce oxidative stress, leading to damage of cellular components and induction of apoptosis.
-
Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress creates an intracellular environment that triggers the intrinsic apoptotic pathway.
Quantitative Data on Piericidin Cytotoxicity
While specific quantitative data for this compound is not available, the following tables summarize the cytotoxic activity of Piericidin A against various cancer cell lines from published studies. This data provides a benchmark for the potential potency of this compound.
| Cell Line | Cancer Type | IC50 Value | Reference |
| OVCAR | Ovarian Cancer | pM to low nM range | [6] |
| PC-3 | Prostate Cancer | pM to low nM range | [6] |
| PC-3/M | Metastatic Prostate | pM to low nM range | [6] |
| HCT-116 | Colon Cancer | pM to low nM range | [6] |
| OS-RC-2 | Renal Cell Carcinoma | 2.2 µM (for Piericidin L) | [7] |
| HL-60 | Leukemia | < 0.1 µM (for Piericidins M-P) | [7] |
| ACHN | Renal Cell Carcinoma | 2.3 µM (for 11-demethyl-glucopiericidin A) | [7] |
| K562 | Leukemia | 5.5 µM (for 11-demethyl-glucopiericidin A) | [7] |
Potential Secondary Mechanisms of Action
Beyond Complex I inhibition, research on piericidins suggests other potential anti-cancer mechanisms that may be relevant for this compound.
-
Inhibition of Glucose-Regulated Protein 78 (GRP78): Some studies indicate that piericidins can inhibit the expression of GRP78, an endoplasmic reticulum chaperone protein[]. GRP78 is often overexpressed in cancer cells and contributes to therapeutic resistance. Its inhibition can sensitize cancer cells to other treatments and inhibit tumor cell growth[].
-
Targeting of Peroxiredoxin 1 (PRDX1): Piericidin A has been shown to interact with PRDX1, an antioxidant enzyme[9]. This interaction can lead to an increase in PRDX1 expression and its translocation to the nucleus, ultimately inducing apoptosis in renal cell carcinoma[9].
Signaling Pathways
The following diagrams illustrate the key signaling pathways presumed to be affected by this compound.
Caption: Presumed primary mechanism of this compound via Mitochondrial Complex I inhibition.
Caption: Potential secondary anti-cancer mechanisms of this compound.
Experimental Protocols
To validate the presumed mechanism of action of this compound, a series of experiments would be required. Below are detailed methodologies for key assays.
1. Cell Viability and Cytotoxicity Assay
-
Objective: To determine the dose-dependent effect of this compound on the viability of various cancer cell lines.
-
Method:
-
Seed cancer cells (e.g., KB, HCT-116, PC-3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.
-
Add a viability reagent such as MTT or PrestoBlue™ and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2. Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
-
Objective: To directly measure the effect of this compound on mitochondrial respiration.
-
Method:
-
Seed cancer cells in a Seahorse XF cell culture microplate.
-
Treat the cells with this compound at various concentrations for a defined period.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
3. Measurement of Intracellular ATP Levels
-
Objective: To quantify the impact of this compound on cellular ATP production.
-
Method:
-
Treat cancer cells with this compound at different concentrations and time points.
-
Lyse the cells and use a commercial ATP luminescence-based assay kit.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration.
-
4. Detection of Reactive Oxygen Species (ROS)
-
Objective: To measure the generation of ROS following this compound treatment.
-
Method:
-
Treat cancer cells with this compound.
-
Incubate the cells with a fluorescent ROS indicator dye such as DCFDA or MitoSOX™ Red.
-
Analyze the fluorescence intensity using flow cytometry or a fluorescence microscope.
-
5. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if this compound induces apoptosis.
-
Method:
-
Treat cancer cells with this compound.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
6. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and other relevant pathways (e.g., GRP78, PRDX1).
-
Method:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, GRP78, PRDX1) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using chemiluminescence.
-
Conclusion and Future Directions
While this compound remains a poorly characterized compound, its classification as a piericidin strongly suggests a primary mechanism of action involving the inhibition of mitochondrial Complex I. This leads to a dual assault on cancer cells through energy depletion and induction of oxidative stress, ultimately triggering apoptosis. Further investigation into potential secondary mechanisms, such as the modulation of GRP78 and PRDX1, is warranted. The experimental protocols outlined in this guide provide a roadmap for the comprehensive characterization of this compound's anti-cancer properties. Future research should focus on validating these presumed mechanisms and evaluating the therapeutic potential of this compound in preclinical cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Piericidin A - Wikipedia [en.wikipedia.org]
- 4. Antitumor effect of piericidin B1 N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer potential of piericidin A1 and derivatives isolated from Streptomyces sp. associated with Palythoa variabilis from Brazilian Reefs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
The Piericidin Homologue IT-143B: A Technical Guide to its Origin, Discovery, and Biological Activity from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a potent piericidin-class antibiotic with significant antifungal, antibacterial, and cytotoxic properties.[1][2][3] Discovered from the fermentation broth of Streptomyces sp. No. A-143, a strain isolated from a soil sample in Beijing, China, this compound represents a higher homologue of the piericidin family.[1][3] This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and purification are presented, alongside a proposed mechanism of action involving the inhibition of the mitochondrial electron transport chain. This document serves as a core resource for researchers investigating novel antibiotics and their potential therapeutic applications.
Discovery and Origin
This compound was identified in 1996 through a collaborative screening program for novel antibiotics from actinomycetes, conducted by Taiho Pharmaceutical Co., Ltd. and the Institute of Medicinal Biotechnology, Chinese Academy of Medical Sciences.[1] The producing microorganism, Streptomyces sp. No. A-143, was isolated from a soil sample collected in Beijing, China.[1] The identification of this strain was based on its distinct cultural and physiological characteristics.[1]
Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1] These analyses confirmed its classification as a piericidin, characterized by a substituted pyridine ring linked to a long, polyketide-derived side chain.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Pale Yellow Oil | [1] |
| Molecular Formula | C₂₈H₄₁NO₄ | [1][2] |
| Molecular Weight | 455.63 g/mol | [1][2] |
| UV λmax (MeOH) | 237, 313 nm | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | [1][3] |
| CAS Number | 183485-34-9 | [1][2] |
Biological Activity
This compound has demonstrated a notable spectrum of biological activities, including antifungal, antibacterial, and cytotoxic effects.[1][2]
Table 2: Biological Activities of this compound
| Target Organism/Cell Line | Activity Metric | Value | Reference |
| Aspergillus fumigatus | MIC | 25 µg/ml | [1] |
| Micrococcus luteus | MIC | 3.13 µg/ml | [1] |
| KB Carcinoma Cells | Cytotoxicity | 1.5 µg/ml | [1] |
Experimental Protocols
Fermentation of Streptomyces sp. No. A-143
While the specific fermentation medium and conditions for Streptomyces sp. No. A-143 to produce this compound are not detailed in the available literature, general protocols for enhancing secondary metabolite production in Streptomyces can be applied. These typically involve submerged fermentation in a nutrient-rich medium, with optimization of parameters such as carbon and nitrogen sources, pH, temperature, and aeration.[4][5][6]
A general procedure would involve:
-
Inoculum Preparation: A seed culture of Streptomyces sp. No. A-143 is grown in a suitable liquid medium.[6]
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium in a jar fermentor.[1]
-
Incubation: The fermentation is carried out for a specific duration (e.g., 7-10 days) under controlled conditions of temperature (e.g., 25-30°C), pH (e.g., 6.5-8.0), and agitation (e.g., 150-180 rpm).[5][6][7]
-
Harvesting: After the incubation period, the fermentation broth is harvested for the extraction of this compound.[1]
Isolation and Purification of this compound
The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth of Streptomyces sp. No. A-143.[1]
-
Solvent Extraction: The harvested fermentation broth is extracted with ethyl acetate to separate the organic-soluble metabolites, including this compound.[1]
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography to achieve initial separation and purification of the target compound.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, which separates IT-143-A and this compound.[1]
-
Final Purification: The fractions containing this compound are collected, concentrated, and then lyophilized to yield the pure compound as a pale yellow oil.[1]
Caption: Experimental workflow for the isolation and purification of this compound.
Proposed Mechanism of Action
The biological activity of this compound is attributed to its function as an inhibitor of the mitochondrial electron transport chain.[1][2]
Inhibition of Complex I
Structurally similar to other piericidins, this compound is believed to target Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][2] By binding to Complex I, it blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone).[1] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis.[1]
Downstream Cellular Effects
The disruption of cellular respiration and the consequent decrease in ATP production trigger a cascade of downstream events:[1]
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the increased production of superoxide and other reactive oxygen species.
-
Induction of Apoptosis: The combination of ATP depletion and oxidative stress can initiate programmed cell death.
This proposed mechanism is consistent with the observed antifungal, antibacterial, and cytotoxic activities of this compound.[1] A secondary mechanism, proposed for piericidins in general, involves the inhibition of the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone protein that contributes to tumor cell survival and drug resistance.[2]
Caption: Proposed mechanism of action of this compound via inhibition of Complex I.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Biological Activity of IT-143B Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a rare, naturally occurring polyketide belonging to the piericidin family of antibiotics.[1][2] Isolated from Streptomyces sp., this compound exhibits a range of biological activities, including antifungal properties against the opportunistic human pathogen Aspergillus fumigatus.[1][3] The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to a disruption of cellular respiration and subsequent cell death.[2] This technical guide provides a comprehensive overview of the available data on the biological activity of this compound against A. fumigatus, including its physicochemical properties, quantitative antifungal activity, proposed mechanism of action, and detailed experimental protocols for its evaluation.
Origin and Physicochemical Properties of this compound
This compound was first isolated from a fermentation broth of Streptomyces sp. by Taiho Pharmaceuticals in collaboration with Chinese researchers in 1996.[1][3] It is characterized as a pale yellow oil and is a higher homologue within the piericidin class of antibiotics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H41NO4 | |
| Molecular Weight | 455.6 g/mol | |
| CAS Number | 183485-34-9 | [1] |
| Appearance | Pale yellow oil | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
| Source | Streptomyces sp. | [1] |
Biological Activity Against Aspergillus fumigatus
This compound has demonstrated notable in vitro antifungal activity against Aspergillus fumigatus. The available quantitative data from initial discovery studies are summarized below.
Table 2: Antifungal Activity of this compound Against Aspergillus fumigatus
| Organism | Assay Type | Value | Reference |
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 25 µg/ml |
Proposed Mechanism of Action
As a member of the piericidin family, the primary mechanism of action of this compound is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q (ubiquinone), which is a critical step in cellular respiration. The disruption of the electron transport chain leads to a collapse of the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis. The subsequent depletion of cellular ATP, along with the potential generation of reactive oxygen species (ROS), is proposed to induce apoptosis and ultimately lead to fungal cell death.
Caption: Proposed mechanism of action of this compound in Aspergillus fumigatus.
Experimental Protocols
While the specific, detailed experimental protocols from the original discovery of this compound are not publicly available, the following sections describe standardized and widely accepted methodologies for the key experiments relevant to the evaluation of its antifungal activity against Aspergillus fumigatus.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces sp. typically involves a multi-step process:
-
Fermentation: Culturing of Streptomyces sp. in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.
-
Solvent Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) to separate the crude extract containing the active compounds.
-
Chromatographic Separation:
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography with a step-wise gradient of solvents to fractionate the components based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by preparative HPLC on a C18 column to isolate pure this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial electron transport by piericidin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
IT-143B: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of IT-143B, a member of the piericidin class of antibiotics, with a specific focus on its efficacy against Gram-positive bacteria. This document details its known antibacterial spectrum through quantitative data, outlines the experimental protocols for determining its activity, and explores its proposed mechanism of action.
Quantitative Assessment of Antibacterial Activity
This compound has demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The available data for this compound is summarized below.
| Gram-Positive Bacterium | Strain | MIC (µg/mL) |
| Micrococcus luteus | Not Specified | 3.13[1] |
| General Gram-positive bacteria | Not Specified | 5.2 - 10.4[2] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to assess the susceptibility of a bacterium to an antimicrobial agent. The following is a representative broth microdilution protocol, a standard method for determining MIC values.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after incubation.
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well, resulting in a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
References
Unveiling IT-143B (143D): A Next-Generation Covalent Inhibitor Targeting KRASG12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and pharmacological profile of IT-143B, publicly identified as 143D, a novel, potent, and selective covalent inhibitor of the KRASG12C mutation. The information presented herein is collated from peer-reviewed scientific publications and is intended to inform researchers and drug development professionals on the therapeutic potential and mechanism of action of this promising new agent.
Executive Summary
The KRAS oncogene, particularly the G12C mutation, has long been a challenging target in cancer therapy. This compound (143D) has emerged as a highly promising small molecule inhibitor that selectively and covalently binds to the mutant cysteine residue in KRASG12C, locking the protein in its inactive, GDP-bound state. Preclinical studies demonstrate that 143D exhibits potent anti-tumor activity, comparable to the well-characterized inhibitors AMG510 (Sotorasib) and MRTX849 (Adagrasib).[1][2] Notably, 143D displays favorable pharmacokinetic properties, including a longer half-life and the ability to cross the blood-brain barrier, suggesting its potential for treating a broad range of KRASG12C-mutant cancers, including those with central nervous system metastases.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound (143D) functions by downregulating KRASG12C-dependent signal transduction.[1][2] The covalent modification of the G12C residue prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and growth. The primary pathways affected are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT signaling pathways.[2]
References
The Intricate Dance of Structure and Activity: A Deep Dive into IT-143B and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B, a member of the piericidin family of antibiotics, has garnered significant interest within the scientific community for its potent biological activities, including antifungal, antibacterial, and cytotoxic effects against various cancer cell lines.[][2] This technical guide delves into the core of its therapeutic potential: the structure-activity relationship (SAR). By understanding how subtle modifications to the molecular architecture of this compound and its analogues influence their biological efficacy, researchers can pave the way for the rational design of novel, more potent, and selective therapeutic agents. This document provides a comprehensive overview of the SAR of this compound and related piericidin compounds, detailed experimental protocols for assessing their activity, and visual representations of the key signaling pathways involved.
Core Structure and Mechanism of Action
This compound belongs to the piericidin class of natural products, characterized by a substituted 4-pyridinol core linked to a long, lipophilic polyketide side chain. The primary mechanism of action for piericidins, including this compound, is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[3][4] This inhibition disrupts cellular respiration and ATP production, ultimately leading to cell death. The structural similarity of the piericidin headgroup to the ubiquinone (Coenzyme Q10) binding site in Complex I is thought to be a key determinant of their inhibitory activity.
Structure-Activity Relationship of this compound and Piericidin Analogues
The biological activity of this compound and its analogues is intricately linked to their chemical structures. Modifications to the pyridinol core, the polyketide side chain, and the various substituents have profound effects on their cytotoxic potency.
The Pyridinol Core: An Essential Pharmacophore
The 4-pyridinol ring is a critical component for the biological activity of piericidins. The presence of a free phenolic hydroxyl group on this ring is considered essential for high inhibitory activity against the mitochondrial electron transport system.
The Polyketide Side Chain: A Modulator of Potency
The length, saturation, and substitution pattern of the polyketide side chain play a crucial role in modulating the biological activity of piericidin analogues.
-
Side Chain Length: The length of the side chain influences the lipophilicity of the molecule, which in turn affects its ability to traverse cellular membranes and interact with the hydrophobic binding pocket of Complex I.
-
Carbonyl Groups: The introduction of a carbonylated branched chain has been shown to significantly enhance the cytotoxicity of piericidin analogues.[5]
-
Methylation Pattern: The position of methyl groups on the side chain is also important for activity.
Quantitative Analysis of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic activity of this compound and various piericidin analogues against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | 0.061 | [3] |
| Piericidin A | HepG2 | 233.97 | [3] |
| Piericidin A | Hek293 | 228.96 | [3] |
| Glucopiericidin A | HL-60 | 0.34 | [6] |
| Glucopiericidin A | SMMC-772 | 0.65 | [6] |
| Glucopiericidin A | A-549 | 0.60 | [6] |
| Glucopiericidin A | MCF-7 | 0.50 | [6] |
| Piericidin L | OS-RC-2 | 2.2 | [5] |
| Piericidin M | OS-RC-2 | 4.5 | [5] |
| Piericidin Analogue 2 | HL-60 | < 0.1 | [5] |
| Piericidin Analogue 3 | HL-60 | < 0.1 | [5] |
| Piericidin Analogue 4 | HL-60 | < 0.1 | [5] |
| Piericidin Analogue 5 | HL-60 | < 0.1 | [5] |
| 11-demethyl-glucopiericidin A | ACHN | 2.3 | [5] |
| 11-demethyl-glucopiericidin A | HL-60 | 1.3 | [5] |
| 11-demethyl-glucopiericidin A | K562 | 5.5 | [5] |
Note: The specific structures of piericidin analogues 2, 3, 4, and 5 were not detailed in the provided search results.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
A general protocol for preparing this compound for in vitro experiments is as follows:
Materials:
-
This compound solid
-
Anhydrous ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Handle the compound with care, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
-
-
Solvent Selection:
-
Choose a suitable organic solvent in which this compound is soluble, such as ethanol, methanol, DMF, or DMSO.
-
-
Stock Solution Preparation:
-
Aseptically add a precise volume of the chosen solvent to the vial containing the this compound solid to achieve the desired stock solution concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
For long-term storage, it is recommended to overlay the stock solution with an inert gas to prevent oxidation.
-
-
Storage of Stock Solution:
-
Store the stock solution in amber vials at -20°C to protect it from light and degradation.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
-
-
Application to Cells:
-
Add the freshly prepared working solutions of this compound to your cell cultures.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7][8][9]
Materials:
-
96-well microtiter plates
-
Cells to be tested
-
Complete cell culture medium
-
This compound or its analogues
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of Complex I by monitoring the oxidation of NADH.[4]
Materials:
-
Isolated mitochondria from tissue or cell culture
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl2)
-
NADH
-
Test compounds (this compound and its analogues)
-
Electron acceptor (e.g., decylubiquinone)
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from a suitable source using standard differential centrifugation methods.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, the electron acceptor, and the test compound at various concentrations.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a known amount of mitochondrial protein and NADH.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the specific activity of Complex I (nmol NADH oxidized/min/mg mitochondrial protein).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain
This compound and its analogues exert their cytotoxic effects by inhibiting Complex I of the mitochondrial electron transport chain. This disruption leads to a cascade of events, including decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis or other forms of cell death.
Conclusion
The structure-activity relationship of this compound and its piericidin analogues is a complex yet crucial area of research for the development of novel anticancer agents. Key structural features, including the 4-pyridinol core and the polyketide side chain, are paramount for their biological activity. The quantitative data presented herein provides a valuable resource for comparing the potency of different analogues. Furthermore, the detailed experimental protocols offer a practical guide for researchers seeking to evaluate the cytotoxic and mitochondrial inhibitory effects of these compounds. Future research focused on the synthesis and biological evaluation of a wider range of this compound analogues will undoubtedly lead to a deeper understanding of their SAR and facilitate the design of next-generation therapeutics with improved efficacy and selectivity.
References
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Interrogating the NF-κB Signaling Pathway in Carcinoma Cells: A Methodological Framework for Inhibitor Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive technical framework for investigating the effects of potential inhibitors on the Nuclear Factor-kappa B (NF-κB) signaling pathway in carcinoma cells. While direct data on a compound designated "IT-143B" is not available in the public domain as of the latest update, the methodologies, data presentation formats, and pathway visualizations detailed herein offer a robust blueprint for the preclinical evaluation of any novel anti-cancer agent targeting this critical pathway.
Introduction to the NF-κB Signaling Pathway in Cancer
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of many human cancers, contributing to tumorigenesis, cancer cell survival, and resistance to therapy.[2][3][4][5][6] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins, primarily IκBα.[7][8]
Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[7] The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα at two specific N-terminal serine residues (Ser32 and Ser36).[4][9] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[7][8][10] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the translocation of the active NF-κB dimer into the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, cell survival, and proliferation.[7][11]
Given its central role in cancer pathology, the NF-κB pathway presents a critical target for therapeutic intervention.[3][4][5][12] The development of small molecule inhibitors that can modulate this pathway holds significant promise for novel cancer treatments. This guide outlines the key experimental approaches to characterize the impact of a test compound on the NF-κB signaling cascade.
Visualizing the Canonical NF-κB Signaling Pathway
The following diagram illustrates the key events in the canonical NF-κB signaling pathway, providing a visual reference for potential points of inhibition.
Data Presentation: Summarizing Quantitative Data
A systematic approach to data presentation is crucial for comparing the efficacy and potency of potential inhibitors. The following tables provide a template for organizing quantitative data from key experiments.
Table 1: Cytotoxicity of Test Compound in Carcinoma Cell Lines
| Cell Line | Compound | IC50 (µM) at 48h |
|---|---|---|
| e.g., HOS-143B | Test Compound | Value |
| e.g., MG-63 | Test Compound | Value |
| Additional Cell Lines | Test Compound | Value |
Table 2: Effect of Test Compound on NF-κB-Dependent Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change vs. Control |
|---|---|---|---|
| e.g., HeLa | TNF-α (10 ng/mL) | IL-6 | Value |
| e.g., HeLa | TNF-α + Test Compound (X µM) | IL-6 | Value |
| e.g., HeLa | TNF-α (10 ng/mL) | COX-2 | Value |
| e.g., HeLa | TNF-α + Test Compound (X µM) | COX-2 | Value |
Table 3: Quantification of p65 Nuclear Translocation
| Cell Line | Treatment | % of Cells with Nuclear p65 |
|---|---|---|
| e.g., U2OS | Vehicle Control | Value |
| e.g., U2OS | TNF-α (10 ng/mL) | Value |
| e.g., U2OS | TNF-α + Test Compound (X µM) | Value |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. The following sections provide step-by-step protocols for key experiments used to assess the impact of a test compound on the NF-κB pathway.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to assess the effect of a test compound on the levels and phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and p65.[7][13][14]
Experimental Workflow Diagram:
Methodology:
-
Cell Seeding and Treatment:
-
Seed carcinoma cells (e.g., HeLa, Jurkat) in 6-well plates and grow to 70-90% confluency.[14]
-
Pre-treat cells with the desired concentrations of the test compound or vehicle (e.g., DMSO) for 1-2 hours.[14]
-
Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for a predetermined time (e.g., 30 minutes for IκBα degradation).[14]
-
Include appropriate controls: untreated cells, cells treated with the activator alone, and cells treated with the test compound alone.[14]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[14]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[13][14]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[14]
-
Incubate the membrane with primary antibodies specific for p-IκBα (Ser32), IκBα, p-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.[14]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity by using a reporter plasmid where the expression of the luciferase gene is driven by NF-κB response elements.[1][15][16]
Methodology:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.[1]
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[1]
-
Allow the cells to recover and express the plasmids for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.[1]
-
Calculate the inhibition of NF-κB activity at each concentration of the test compound relative to the stimulated control.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the p65 subunit of NF-κB, providing a direct assessment of its nuclear translocation.[18][19][20][21][22][23]
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compound and/or NF-κB activator as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
IκBα Ubiquitination Assay
This assay is used to determine if a test compound affects the ubiquitination of IκBα, a critical step leading to its degradation.[8][10][24][25][26]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound, an NF-κB activator, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated IκBα to accumulate.
-
Lyse the cells under denaturing conditions to preserve protein modifications.
-
-
Immunoprecipitation:
-
Immunoprecipitate IκBα from the cell lysates using an anti-IκBα antibody conjugated to agarose beads.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on IκBα.
-
Conclusion
The NF-κB signaling pathway remains a compelling target for the development of novel anti-cancer therapeutics.[3][4][5][12] A thorough understanding and application of the methodologies outlined in this guide are essential for the characterization of potential inhibitors. By systematically evaluating a compound's effect on key events in the NF-κB cascade—from IκBα phosphorylation and degradation to p65 nuclear translocation and target gene expression—researchers can build a comprehensive preclinical data package. This structured approach will facilitate the identification and development of promising new agents for the treatment of carcinoma and other malignancies driven by aberrant NF-κB activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Targeting NF-κB Signaling in Cancer Stem Cells: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 9. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. bowdish.ca [bowdish.ca]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 26. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to IT-143B (CAS: 183485-34-9): A Potent Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a naturally occurring piericidin analogue isolated from Streptomyces sp. As a member of the piericidin family, it exhibits significant biological activity, including potent antitumor properties. The primary mechanism of action for this compound and its congeners is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, mechanism of action, and cytotoxic effects. Detailed experimental protocols for assessing its biological activity and diagrams of the key signaling pathways are also presented to support further research and development.
Physicochemical Properties of this compound
This compound is a lipophilic molecule characterized by a substituted 4-pyridinol ring attached to a long, unsaturated polyketide chain.
| Property | Value | Source |
| CAS Number | 183485-34-9 | N/A |
| Molecular Formula | C₂₈H₄₁NO₄ | N/A |
| Molecular Weight | 455.6 g/mol | N/A |
| Purity | ≥95% (by HPLC) | N/A |
| Appearance | An oil | N/A |
| Storage | -20°C | N/A |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide | N/A |
| Origin | Bacterium/Streptomyces sp. | N/A |
Mechanism of Action and Signaling Pathway
The primary molecular target of this compound is the NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain. By binding to Complex I, this compound competitively inhibits the binding of ubiquinone, thereby blocking the transfer of electrons from NADH. This inhibition has several downstream consequences:
-
Disruption of Oxidative Phosphorylation: The blockage of the electron transport chain leads to a decrease in the proton motive force across the inner mitochondrial membrane, resulting in reduced ATP synthesis.
-
Increased Production of Reactive Oxygen Species (ROS): The inhibition of Complex I can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide radicals and other ROS.
-
Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and the release of pro-apoptotic factors from the mitochondria (such as cytochrome c) triggers the intrinsic apoptotic pathway. This involves the activation of a caspase cascade, ultimately leading to programmed cell death.
Quantitative Data: Cytotoxic Activity
This compound and related piericidins have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight the anti-proliferative effects of these compounds.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| This compound | OS-RC-2 (Renal) | 22 | [1] |
| This compound | ACHN (Renal) | 98 | [1] |
| Piericidin L | OS-RC-2 (Renal) | 2.2 | [2] |
| Piericidin M | OS-RC-2 (Renal) | 4.5 | [2] |
| Piericidin N | HL-60 (Leukemia) | <0.1 | [2] |
| Piericidin O | HL-60 (Leukemia) | <0.1 | [2] |
| Piericidin P | HL-60 (Leukemia) | <0.1 | [2] |
| Piericidin Q | HL-60 (Leukemia) | <0.1 | [2] |
| 11-demethyl-glucopiericidin A | ACHN (Renal) | 2.3 | [2] |
| 11-demethyl-glucopiericidin A | HL-60 (Leukemia) | 1.3 | [2] |
| 11-demethyl-glucopiericidin A | K562 (Leukemia) | 5.5 | [2] |
Experimental Protocols
The following are representative protocols for assessing the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ value of this compound in a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer to measure the effect of this compound on mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with 180 µL of pre-warmed XF assay medium supplemented with substrates (e.g., pyruvate, glutamine). Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to achieve the desired final concentrations.
-
Instrument Calibration: Calibrate the extracellular flux analyzer.
-
OCR Measurement: Place the cell culture microplate in the analyzer. After baseline OCR measurements, inject this compound and monitor the change in OCR. Subsequent injections of other inhibitors can be used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein concentration in each well.
Caspase Activity Assay
This protocol is for measuring the activation of caspases, key mediators of apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at a concentration known to induce apoptosis (e.g., 2-5 times the IC₅₀) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Assay Reagent Addition: Use a commercially available caspase-3/7 activity assay kit. Add the caspase substrate reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence signal using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Data Analysis: Compare the signal from this compound-treated cells to the controls to determine the fold-change in caspase activity.
Conclusion
This compound is a potent inhibitor of mitochondrial Complex I with significant anti-proliferative activity against various cancer cell lines. Its well-defined mechanism of action, involving the disruption of mitochondrial respiration and induction of apoptosis, makes it a valuable tool for cancer research and a potential lead compound for drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and related piericidin analogues.
References
IT-143B: A Technical Guide to its Role as a Putative Mitochondrial Electron Transport Chain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a compound belonging to the piericidin class of antibiotics, originally isolated from a Streptomyces species.[1] While its primary characterization has focused on its antifungal and antibacterial properties, its structural similarity to other piericidins, notably piericidin A, strongly suggests a mechanism of action involving the inhibition of the mitochondrial electron transport chain (ETC). This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound as a putative mitochondrial inhibitor. Due to the scarcity of publicly available quantitative data specific to this compound, this document leverages data from its well-characterized analogue, piericidin A, to infer its likely mechanism and effects. Furthermore, this guide details the essential experimental protocols required to rigorously characterize the bioenergetic effects of this compound, providing a roadmap for future research in this area.
Introduction
This compound was first described in 1996 as a novel piericidin-group antibiotic produced by a Streptomyces species, discovered in a collaboration between Taiho Pharmaceuticals and Chinese researchers.[1] Initial studies highlighted its activity against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus, as well as against KB carcinoma cells.[1] Piericidins are a well-established class of natural products known to be potent inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[2][3] This inhibition disrupts cellular respiration and ATP production, leading to cytotoxicity. Given that this compound is a higher homologue of piericidin, it is highly probable that it shares this mechanism of action.
This guide will explore the inferred mechanism of action of this compound, present available data on related compounds, and provide detailed experimental protocols for its characterization as a mitochondrial ETC inhibitor.
Inferred Mechanism of Action: Inhibition of Mitochondrial Complex I
The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for cellular respiration and ATP synthesis.[4] Complex I is the first and largest of these complexes, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process contributes to the generation of the proton gradient that drives ATP synthase.[5]
Inhibitors of Complex I, such as the well-studied piericidin A, bind to the ubiquinone binding site of the complex, thereby blocking electron transfer.[2] This inhibition leads to a cascade of cellular events, including:
-
A decrease in oxygen consumption rate (OCR).[6]
-
A reduction in mitochondrial ATP production.[7]
-
An increase in the production of reactive oxygen species (ROS).[8]
-
A decrease in the mitochondrial membrane potential.[9]
Due to its structural homology, this compound is presumed to act in a similar manner, competitively inhibiting the ubiquinone binding site on Complex I.
Quantitative Data (Inferred from Piericidin A)
As specific quantitative data for this compound is not publicly available, the following table summarizes the known inhibitory concentrations of its analogue, piericidin A, in various cell lines to provide a potential range of efficacy. It is crucial to experimentally determine these values for this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Piericidin A | Tn5B1-4 (insect) | Cell Viability | 0.061 µM | [9] |
| Piericidin A | HepG2 (human) | Cell Viability | 233.97 µM | [9] |
| Piericidin A | Hek293 (human) | Cell Viability | 228.96 µM | [9] |
| Piericidin A | MDA-MB-231 (human) | Oxygen Consumption | ~5 nM (significant inhibition) | [6] |
Note: The significant difference in IC50 values between insect and human cell lines highlights the importance of species- and cell-type-specific testing.
Experimental Protocols
To fully characterize this compound as a mitochondrial ETC inhibitor, a series of standardized assays should be performed. The following protocols provide a framework for these investigations.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration.
Protocol:
-
Cell Seeding: Seed an appropriate number of cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound (at various concentrations), oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
ATP Production Assay
This assay quantifies the rate of ATP production from both glycolysis and mitochondrial respiration.
Protocol:
-
Cell Preparation: Prepare cells as described for the OCR assay.
-
Assay Kit: Utilize a Seahorse XF Real-Time ATP Rate Assay Kit.[10]
-
Compound Injection: The assay involves the sequential injection of oligomycin and a mixture of rotenone and antimycin A.
-
Data Acquisition: The Seahorse instrument measures both OCR and the extracellular acidification rate (ECAR) simultaneously.
-
Data Analysis: The software calculates the mitochondrial ATP production rate (mitoATP) from the OCR and the glycolytic ATP production rate (glycoATP) from the ECAR. The effect of this compound on both can be determined by pre-incubating the cells with the compound.[11]
Mitochondrial Complex I Activity Assay
This biochemical assay directly measures the enzymatic activity of Complex I in isolated mitochondria.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue using a commercially available kit or a standard differential centrifugation protocol.
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by Complex I.[9][12]
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, isolated mitochondria, and NADH.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A known Complex I inhibitor, such as rotenone, should be used as a positive control.
-
Measurement: Use a spectrophotometer to measure the change in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 value of this compound for Complex I activity.
Conclusion and Future Directions
This compound, as a member of the piericidin family, holds potential as a tool for studying mitochondrial function and as a lead compound for drug development, particularly in oncology where metabolic reprogramming is a key feature of cancer cells.[13] However, the current lack of specific quantitative data on its bioenergetic effects is a significant knowledge gap.
Future research should focus on systematically characterizing this compound using the protocols outlined in this guide. Determining its IC50 for Complex I inhibition, its precise effects on OCR and ATP production in various cell lines (including the 143B osteosarcoma line for which it is named), and its impact on cellular viability and apoptosis will be crucial for understanding its full potential. Such studies will not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships within the piericidin class of mitochondrial inhibitors.
References
- 1. Identification of mitochondrial-related signature and molecular subtype for the prognosis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular respiration - Wikipedia [en.wikipedia.org]
- 3. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Structure of inhibitor-bound mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dysfunction in Cancer Cells Due to Aberrant Mitochondrial Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Tumor mitochondrial oxidative phosphorylation stimulated by the nuclear receptor RORγ represents an effective therapeutic opportunity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corporate Data | TAIHO PHARMA [taiho.co.jp]
- 12. Mitochondrial complex activity assays [protocols.io]
- 13. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: IT-143B Cytotoxicity Assay for KB Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
IT-143B is a novel compound under investigation for its potential anticancer properties. Understanding its cytotoxic effects on various cancer cell lines is a critical step in its preclinical development. This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human KB carcinoma cell line using a colorimetric MTT assay. The KB cell line, originally thought to be derived from an epidermoid carcinoma of the mouth, is now known to be a HeLa derivative and is widely used in cancer research.[1][2][3][4] The provided protocol outlines the necessary steps for cell culture, compound treatment, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound.
While the precise mechanism of action for this compound is still under full investigation, related compounds have been shown to function as molecular glues that induce the degradation of the nuclear pore complex, leading to apoptosis in cancer cells.[5] This disruption of nuclear transport is a promising therapeutic strategy against cancers that are highly dependent on transcriptional activity.[5]
Experimental Protocols
1. Materials and Reagents
-
KB human carcinoma cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
CO2 incubator (37°C, 5% CO2, humidified atmosphere)
-
Microplate reader
2. KB Cell Culture
-
Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS, 1% NEAA, and 2mM L-Glutamine.[1]
-
Thawing: Thaw cryopreserved KB cells rapidly in a 37°C water bath.[3] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to remove cryoprotectant.
-
Maintenance: Culture KB cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.[1] Resuspend the cells in fresh complete growth medium and seed into new flasks at a ratio of 1:4 to 1:10.[1]
3. This compound Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
-
Cell Seeding:
-
Harvest KB cells that are in the exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is above 95%.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[6]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells in triplicate.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
-
MTT Assay and Data Collection:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
4. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.
Data Presentation
Table 1: Cytotoxicity of this compound on KB Carcinoma Cells
| Treatment Duration | IC50 (µM) | 95% Confidence Interval |
| 24 hours | 12.5 | (10.2 - 15.3) |
| 48 hours | 7.8 | (6.5 - 9.4) |
| 72 hours | 4.2 | (3.6 - 4.9) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity in KB cells.
Hypothesized Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound-induced apoptosis.
References
- 1. KB (HeLa derivative). Culture Collections [culturecollections.org.uk]
- 2. KB Cells [cytion.com]
- 3. cytion.com [cytion.com]
- 4. Use of the KB cell line for in vitro cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Dissolving IT-143B for In Vitro Success: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the proper handling and dissolution of investigational compounds are paramount for obtaining reliable and reproducible in vitro results. This document provides detailed application notes and protocols for the dissolution and use of IT-143B, a piericidin-class antibiotic with demonstrated antifungal, antibacterial, and cytotoxic properties.
This compound is a lipophilic molecule with limited aqueous solubility, making the choice of an appropriate solvent and the preparation of stock solutions critical for in vitro studies. These guidelines will ensure the compound's stability and bioavailability in cell-based assays.
Physicochemical Properties and Storage
A summary of the known quantitative data for this compound is presented in the table below. It is important to note that while the solvents for dissolution are known, specific quantitative solubility limits (e.g., mg/mL) are not widely published. The information provided for its analogue, Piericidin A, can be used as a guideline.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁NO₄ | [1] |
| Molecular Weight | 455.63 g/mol | [1] |
| Appearance | Pale Yellow Oil | [1] |
| Purity | >95% by HPLC | [2] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2] | [1][2] |
| Solubility in DMSO (related compound Piericidin A) | Approx. 10 mg/mL | [3][4] |
| Long-Term Storage | -20°C | [2] |
Biological Activity
This compound has shown efficacy against a variety of cell types. The following table summarizes the reported biological activities.
| Organism/Cell Line | Activity | Concentration | Reference |
| KB Carcinoma Cells | Cytotoxic | 1.5 µg/mL | [1] |
| Aspergillus fumigatus | Antifungal (MIC) | 25 µg/mL | [1] |
| Micrococcus luteus | Antibacterial (MIC) | 3.13 µg/mL | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound. All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
Materials:
-
This compound solid
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Solvent Selection: DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
-
Dissolution:
-
Aseptically add the desired volume of DMSO to the vial containing the this compound solid to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
To aid dissolution, gently vortex the vial until the solid is completely dissolved. The solution should be clear and free of particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution to the final desired concentrations for in vitro experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used.
-
Sterile microcentrifuge tubes or plates for serial dilutions.
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Concentration Control: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Application to Cells: Add the freshly prepared working solutions of this compound to your cell cultures and incubate for the desired experimental duration.
Proposed Mechanism of Action
As a member of the piericidin family, this compound is proposed to act as an inhibitor of the mitochondrial electron transport chain. Piericidins are known to specifically target Complex I (NADH:ubiquinone oxidoreductase), a key enzyme in cellular respiration. By inhibiting Complex I, this compound likely disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cytotoxicity.
References
Application Notes and Protocols: MTT Assay for Evaluating the Efficacy of IT-143B on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B (also known as 143D) is a novel, highly potent, and selective covalent inhibitor of the KRASG12C mutation, a key driver in various cancers. This document provides detailed application notes and protocols for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines harboring the KRASG12C mutation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[1]
Mechanism of Action of this compound
This compound selectively targets the cysteine residue of the KRASG12C mutant protein, locking it in an inactive GDP-bound state. This inhibition prevents the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2][3] The targeted inhibition by this compound leads to G1-phase cell cycle arrest and induction of apoptosis in cancer cells with the KRASG12C mutation.[1][2]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (143D) against various cancer cell lines as determined by the MTT assay. These values demonstrate the potent and selective activity of this compound against cell lines with the KRASG12C mutation.
| Cell Line | Cancer Type | KRAS Mutation | This compound (143D) IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 8 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 9 |
| NCI-H1373 | Non-Small Cell Lung Cancer | G12C | 15 |
| SW1573 | Non-Small Cell Lung Cancer | G12C | 25 |
| Ba/F3-KRAS G12C | Pro-B Cell Line (Engineered) | G12C | 5 |
| Ba/F3-KRAS WT | Pro-B Cell Line (Engine-ered) | Wild Type | >1000 |
| Ba/F3-KRAS G12D | Pro-B Cell Line (Engine-ered) | G12D | >1000 |
| Ba/F3-KRAS G12V | Pro-B Cell Line (Engine-ered) | G12V | >1000 |
Data extracted from preclinical studies. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Materials
-
Cancer cell lines (KRASG12C mutant and wild-type)
-
This compound (143D) compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background absorbance from all other readings.
-
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: this compound inhibits the KRAS G12C signaling cascade.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Russian Journal of Oncology [rjonco.com]
Preparing IT-143B Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of IT-143B, a piericidin-class antibiotic, using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent inhibitor of the mitochondrial electron transport chain at Complex I, making it a valuable tool for research in oncology, microbiology, and cell metabolism. This guide outlines the essential physicochemical properties of this compound, a step-by-step protocol for solubilization, and best practices for storage and handling to ensure solution integrity and experimental reproducibility.
Introduction
This compound is a naturally occurring antibiotic belonging to the piericidin family, isolated from Streptomyces sp.[1][2]. Like other piericidins, this compound exhibits potent biological activity, including antifungal, antibacterial, and cytotoxic effects[1][2][3]. Its primary mechanism of action is the inhibition of NADH-ubiquinone oxidoreductase, also known as Complex I of the mitochondrial respiratory chain[4][5][6]. This inhibition disrupts cellular respiration and ATP production, leading to apoptosis. Given its potent and specific activity, this compound is a compound of significant interest in drug development and biomedical research. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for piericidins due to their poor water solubility[1][2][4].
Data Presentation
A summary of the key quantitative and qualitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁NO₄ | [1][2][3] |
| Molecular Weight | 455.63 g/mol | [2][3] |
| Appearance | Pale Yellow Oil | [1][3] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF | [1][2][5] |
| Mechanism of Action | Inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | [4][5][6] |
| Biological Activity | Antifungal, Antibacterial, Cytotoxic | [1][2][3] |
| CAS Number | 183485-34-9 | [1] |
Table 1: Physicochemical and biological properties of this compound.
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (as a pale yellow oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing and Calculation:
-
This compound is supplied as an oil, often in pre-weighed amounts (e.g., 1 mg, 5 mg). If starting with a different amount, accurately determine the mass of the this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula for this calculation is:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of this compound (0.001 g) and a target concentration of 10 mM (0.01 mol/L):
-
Volume (L) = 0.001 g / (455.63 g/mol * 0.01 mol/L) = 0.000219 L = 219 µL
-
-
Therefore, dissolve 1 mg of this compound in 219 µL of DMSO to obtain a 10 mM stock solution.
-
-
-
Dissolution:
-
Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a sterile environment (e.g., a fume hood or biosafety cabinet), carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound oil.
-
Cap the vial securely and vortex thoroughly for at least 1-2 minutes until the oil is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), and the date of preparation.
-
For long-term storage, store the aliquots at -20°C or -80°C. When stored properly at -20°C, the DMSO stock solution should be stable for at least 6 months. For longer-term storage, -80°C is recommended.
-
Safety Precautions:
-
This compound is a cytotoxic compound and should be handled with care. Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
All handling of the compound and its solutions should be performed in a well-ventilated fume hood or a certified biological safety cabinet.
-
DMSO can facilitate the absorption of substances through the skin. Avoid direct contact with the skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Dispose of all waste materials contaminated with this compound and DMSO according to your institution's hazardous waste disposal guidelines.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits Complex I, leading to apoptosis.
References
Application Notes and Protocols for Cell-Based Assays Using the 143B Osteosarcoma Cell Line
A Note on the Topic: Initial searches for a compound specifically named "IT-143B" did not yield conclusive results. The following application notes and protocols are based on the widely studied human osteosarcoma cell line, 143B , and provide guidance on determining working concentrations for various compounds in cell-based assays involving this cell line.
Introduction
The 143B cell line, derived from a human osteosarcoma, is a valuable in vitro model for cancer research, particularly for studying tumor progression, metastasis, and the efficacy of novel therapeutic agents. Determining the optimal working concentration of a test compound is a critical first step in any cell-based assay to ensure reproducible and meaningful results. These notes provide an overview of common assays and general protocols for establishing effective concentrations of various compounds when using the 143B cell line.
Data Presentation: Working Concentrations of Common Anticancer Agents on 143B Cells
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for various anticancer agents in the 143B cell line can vary depending on the experimental conditions, such as incubation time and the specific assay used. The following table summarizes representative IC50 values for commonly used chemotherapeutic drugs against 143B cells. Researchers should use these values as a starting point for their own dose-response experiments.
| Compound | Assay Type | Incubation Time | IC50 (µM) | Reference |
| Doxorubicin | MTT Assay | 72 hours | 0.62 ± 0.06 µg/ml | [1] |
| Cisplatin | MTT Assay | 72 hours | Not explicitly stated for 143B, but active | General Knowledge |
| Methotrexate | MTT Assay | 72 hours | Not explicitly stated for 143B | General Knowledge |
Note: The provided IC50 values are illustrative. It is imperative to perform a dose-response curve for each new compound and experimental setup to determine the precise working concentrations (e.g., IC25, IC50, and IC75) for subsequent mechanistic studies.
Experimental Protocols
Cell Culture and Maintenance of 143B Cells
Proper cell culture technique is fundamental to obtaining reliable and reproducible results.
Materials:
-
143B cells
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture 143B cells in DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at a recommended split ratio of 1:3 to 1:8.[2]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
143B cells
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed 143B cells into a 96-well plate at a density of approximately 35,000 cells/well in 200 µL of medium.[4]
-
Incubate the plate for 24 hours to allow the cells to attach.[4]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[5]
-
Incubate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
143B cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 143B cells in a T25 flask or appropriate number in 6-well plates.[6]
-
Treat the cells with the test compound at the desired concentrations (e.g., IC25, IC50, and IC75 determined from the viability assay) for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Signaling Pathway Context: STAT3 and SHP-1
Many anticancer compounds exert their effects by modulating specific signaling pathways. The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is frequently activated in cancer cells and promotes proliferation, survival, and angiogenesis.[8] SHP-1 (SH2 domain-containing protein tyrosine phosphatase 1) is a negative regulator of the STAT3 pathway.[9] Some compounds may induce apoptosis by upregulating SHP-1, which in turn dephosphorylates and inactivates STAT3.[10][11]
Caption: Simplified STAT3 signaling pathway and its inhibition by SHP-1.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. benchchem.com [benchchem.com]
- 3. ubigene.us [ubigene.us]
- 4. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of ergosterol peroxide in U266 multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Caryophyllene oxide inhibits constitutive and inducible STAT3 signaling pathway through induction of the SHP-1 protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IT-143B in Colorectal Cancer Cell Line Studies
Disclaimer: The following application notes and protocols are provided as a general guide for researchers, scientists, and drug development professionals interested in investigating the potential of IT-143B in colorectal cancer cell line studies. As of the date of this document, there is limited publicly available research specifically detailing the effects of this compound on colorectal cancer cells. The information herein is based on the known properties of this compound as a piericidin antibiotic and general methodologies for in vitro anti-cancer drug screening. Researchers should interpret initial findings with caution and conduct thorough validation experiments.
Introduction to this compound
This compound is a member of the piericidin class of antibiotics, which are natural products isolated from Streptomyces species.[1][2] Piericidins are recognized for their structural similarity to coenzyme Q and are known inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3] This inhibition disrupts cellular energy metabolism, leading to cytotoxic effects. This compound has demonstrated activity against the fungus Aspergillus fumigatus, the gram-positive bacterium Micrococcus luteus, and has shown cytotoxic effects against KB carcinoma cells.[1][2] While its specific activity in colorectal cancer has not been extensively documented, other piericidin derivatives have exhibited potent anti-tumor effects in various cancer models, including renal cell carcinoma, by inducing apoptosis and cell cycle arrest.[4][5]
The potential mechanism of action of this compound in colorectal cancer cells may involve the disruption of mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the subsequent activation of apoptotic pathways.
Quantitative Data Summary
As specific data for this compound in colorectal cancer cell lines is not available, the following table provides a template for how such data could be presented. The values are hypothetical and should be replaced with experimental findings.
| Cell Line | IC50 (µM) after 48h | % Apoptosis at IC50 (48h) | Cell Cycle Arrest Phase at IC50 (24h) |
| HCT-116 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| HT-29 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| SW480 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| SW620 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| DLD-1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder or oil)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Aseptically add the required volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex the vial until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Cell Culture and Maintenance
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks and plates
Protocol:
-
Culture colorectal cancer cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
Colorectal cancer cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed colorectal cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Colorectal cancer cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Collect both adherent and floating cells. Wash the adherent cells with PBS and detach with trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Colorectal cancer cells
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: Experimental workflow for evaluating this compound in colorectal cancer cells.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Natural Piericidins as Anti-Renal Cell Carcinoma Agents Targeting Peroxiredoxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of IT-143B Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
IT-143B is a novel therapeutic agent with potential applications in oncology. Understanding its mechanism of action is crucial for its clinical development. Flow cytometry is a powerful technique for elucidating the cellular responses to drug treatment, providing quantitative data on apoptosis, cell cycle progression, and oxidative stress. This document provides detailed protocols for analyzing 143B osteosarcoma cells treated with this compound using flow cytometry.
Key Applications
-
Apoptosis Induction: Determine the extent to which this compound induces programmed cell death.
-
Cell Cycle Arrest: Analyze the effect of this compound on cell cycle progression.
-
Oxidative Stress: Measure the generation of reactive oxygen species (ROS) in response to this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Apoptosis Analysis of this compound Treated 143B Cells
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (X µM) | 60.7 ± 4.5 | 25.1 ± 3.2 | 14.2 ± 2.8 |
| This compound (Y µM) | 35.4 ± 5.1 | 40.8 ± 4.9 | 23.8 ± 3.7 |
Table 2: Cell Cycle Analysis of this compound Treated 143B Cells
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.9 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound (X µM) | 70.2 ± 4.8 | 15.6 ± 2.1 | 14.2 ± 1.9 |
| This compound (Y µM) | 40.1 ± 5.2 | 20.5 ± 3.3 | 39.4 ± 4.5 |
Table 3: Reactive Oxygen Species (ROS) Generation in this compound Treated 143B Cells
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control | 150 ± 25 |
| This compound (X µM) | 450 ± 58 |
| Positive Control (e.g., H2O2) | 800 ± 95 |
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for detecting phosphatidylserine externalization, a key marker of early apoptosis, and plasma membrane integrity.[1]
Materials:
-
143B cells
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 143B cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.[2]
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.[1]
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI for compensation and to set the quadrants.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.[1]
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1]
-
Diagram: Apoptosis Detection Workflow
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[5]
Materials:
-
143B cells
-
This compound
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]
-
Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Diagram: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.[8][9]
Materials:
-
143B cells
-
This compound
-
Complete cell culture medium
-
PBS
-
H2DCFDA (DCFDA)
-
Positive control (e.g., H2O2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay. Include a positive control group treated with a known ROS inducer like H2O2.
-
Staining:
-
After treatment, remove the medium and wash the cells with PBS.
-
Add fresh, pre-warmed medium containing H2DCFDA (typically 5-10 µM, but should be optimized for the cell line) to each well.[10]
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Harvesting: Harvest the cells as described in the apoptosis protocol.
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer, typically using the FITC channel.
-
The mean fluorescence intensity (MFI) of the oxidized product, dichlorofluorescein (DCF), is proportional to the amount of intracellular ROS.[8]
-
Diagram: ROS Detection Signaling Pathway
Caption: H2DCFDA mechanism for intracellular ROS detection.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 9. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Application Notes and Protocols for Western Blot Analysis of KRAS Downstream Effectors Following IT-143B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] As a key regulator of cellular processes, KRAS, when activated, triggers multiple downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4] These pathways are crucial for cell proliferation, differentiation, and survival.[3][4][5] Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, leading to constitutive activation of the protein and uncontrolled tumor growth.[2][5]
IT-143B is a novel, selective inhibitor designed to target KRAS-mutant cancers. While the specific details of "this compound" appear to be proprietary or preclinical, its therapeutic rationale aligns with other KRAS inhibitors that aim to downregulate the aberrant signaling caused by mutant KRAS. Western blot analysis is an indispensable technique to elucidate the molecular mechanism of such inhibitors. By quantifying the phosphorylation status of key downstream effector proteins, researchers can verify target engagement and assess the efficacy of the compound in blocking oncogenic signaling.
This document provides a comprehensive guide to performing Western blot analysis to measure the activity of the MAPK and PI3K/AKT pathways in KRAS-mutant cancer cells following treatment with this compound.
KRAS Signaling Pathways
KRAS activation initiates a cascade of phosphorylation events. The two primary signaling axes are:
-
RAF-MEK-ERK (MAPK) Pathway: Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates ERK1/2, leading to the regulation of various transcription factors involved in cell proliferation.[4][6]
-
PI3K-AKT-mTOR Pathway: KRAS can also activate phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. Activated AKT then modulates a variety of substrates, including mTOR, to promote cell survival and growth.[4]
The diagram below illustrates these key downstream signaling pathways.
Caption: KRAS downstream signaling pathways and the point of inhibition by this compound.
Experimental Workflow
The overall experimental process involves several key stages, from cell culture to data analysis. A well-structured workflow is essential for obtaining reproducible and reliable results.
Caption: A typical workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed a KRAS-mutant cancer cell line (e.g., A549, HCT116, or MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
Protein Extraction (Cell Lysis)
-
Preparation: Place the 6-well plates on ice. Prepare ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Washing: Aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).[9]
-
Scraping: Use a cell scraper to detach the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.[8]
-
Incubation and Agitation: Incubate the lysates on ice for 30 minutes, vortexing occasionally to ensure complete lysis.[7][8]
-
Clarification: Centrifuge the lysates at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[8]
-
Collection: Carefully transfer the supernatant, which contains the soluble proteins, to fresh, pre-chilled tubes.[7][8] Store the lysates at -80°C or proceed immediately to protein quantification.
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a widely used method for quantifying total protein concentration.[10][11][12]
-
Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA). A typical range is 0 to 2 mg/mL.[11]
-
Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[12][13]
-
Assay: In a 96-well microplate, add a small volume (e.g., 10-25 µL) of each BSA standard and each unknown protein lysate to separate wells.[11][12]
-
Reagent Addition: Add the BCA working reagent to each well (e.g., 200 µL).[11][12]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[11][12]
-
Measurement: After cooling to room temperature, measure the absorbance at 562 nm using a microplate reader.[11]
-
Calculation: Generate a standard curve from the BSA readings and use it to determine the protein concentration of the unknown samples.
SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein concentrations, dilute the lysates to ensure equal loading (e.g., 20-40 µg of total protein per lane).[14] Mix the normalized lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).[14] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[14][15] This separates proteins based on their molecular weight.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP). This is typically done for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step as described above to remove unbound secondary antibodies.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[14] Capture the chemiluminescent signal using a digital imager or X-ray film.[14]
Data Presentation and Analysis
Densitometry
Quantify the band intensities from the Western blot images using software such as ImageJ. For each phosphorylated protein, normalize its signal to the corresponding total protein signal. Then, normalize this ratio to the loading control (e.g., GAPDH) to correct for any loading inaccuracies.
Quantitative Data Summary
The following table provides a template for presenting the quantitative results, showing the expected dose-dependent effect of this compound on the phosphorylation of KRAS downstream effectors.
| Treatment Group | Concentration (nM) | Normalized p-ERK / Total ERK Ratio | % Inhibition (p-ERK) | Normalized p-AKT / Total AKT Ratio | % Inhibition (p-AKT) |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.08 | 0% | 1.00 ± 0.06 | 0% |
| This compound | 10 | 0.75 ± 0.05 | 25% | 0.88 ± 0.07 | 12% |
| This compound | 50 | 0.42 ± 0.04 | 58% | 0.65 ± 0.05 | 35% |
| This compound | 100 | 0.18 ± 0.03 | 82% | 0.31 ± 0.04 | 69% |
| This compound | 500 | 0.05 ± 0.02 | 95% | 0.12 ± 0.03 | 88% |
Data are represented as mean ± standard deviation from three independent experiments. Ratios are normalized to the vehicle control group.
Recommended Reagents and Antibodies
| Reagent/Antibody | Recommended Source/Cat. No. | Dilution |
| Primary Antibodies | ||
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 1:1000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 1:1000 |
| Akt (pan) | Cell Signaling Technology | 1:1000 |
| GAPDH | Santa Cruz Biotechnology | 1:5000 |
| β-Actin | Sigma-Aldrich | 1:5000 |
| Secondary Antibody | ||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 1:2000 |
| Other Reagents | ||
| RIPA Buffer | Various | - |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 1:100 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | - |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | - |
| PVDF Membrane | Millipore | - |
Disclaimer: This document provides generalized protocols and should be adapted and optimized for specific experimental conditions, cell lines, and reagents.
References
- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MEK-ERK Pathway Antibodies | Rockland [rockland.com]
- 7. ptglab.com [ptglab.com]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 10. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Pierce BCA Protein Assay Protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. neobiotechnologies.com [neobiotechnologies.com]
Application Notes and Protocols for In Vivo Xenograft Models: Testing Therapeutic Efficacy Using the 143B Osteosarcoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models with the 143B human osteosarcoma cell line to evaluate the efficacy of novel therapeutic agents. The 143B cell line is a widely used and well-characterized model for osteosarcoma research, known for its high metastatic potential and ability to form tumors in vivo.[1]
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, particularly affecting children and young adults. Despite advancements in treatment, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies.[2] The 143B human osteosarcoma cell line, derived from a bone tumor of a 13-year-old Caucasian female, is an invaluable tool for preclinical cancer research.[1] These cells are known for their rapid growth, high transfection efficiency, and their capacity to form osteosarcoma tumors and metastasize in vivo, making them a suitable model for evaluating the efficacy of potential anti-cancer agents.[1][3]
This document outlines the essential protocols for establishing 143B xenograft models and assessing the in vivo efficacy of a test therapeutic agent.
Key Experimental Protocols
Cell Culture and Preparation
Objective: To culture and prepare 143B osteosarcoma cells for subcutaneous injection into immunodeficient mice.
Materials:
-
143B human osteosarcoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), calcium and magnesium free
-
Accutase or Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile, serum-free PBS or appropriate vehicle for injection
-
Matrigel (optional, can enhance tumor take rate)
Protocol:
-
Culture 143B cells in T75 flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To detach the cells, wash with PBS and then add 2.5 mL of Accutase to the T75 flask. Incubate at room temperature for 8-10 minutes.[1]
-
Resuspend the detached cells in 10 mL of complete growth medium and centrifuge at 300 x g for 3 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in fresh, serum-free PBS or the desired injection vehicle.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Adjust the cell suspension to the final desired concentration for injection (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL).[3][4][5] Keep the cell suspension on ice to maintain viability.
In Vivo Xenograft Tumor Establishment
Objective: To establish subcutaneous 143B tumors in immunodeficient mice.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD.SCID gamma)
-
Prepared 143B cell suspension
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
Protocol:
-
Acclimatize the mice to the animal facility for at least one week prior to the experiment.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the injection site (typically the right flank) and disinfect the area with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the 143B cell suspension (containing 1 x 10^6 to 5 x 10^6 cells).[3][4][5]
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test agent in the established 143B xenograft model.
Materials:
-
Tumor-bearing mice randomized into groups
-
Test therapeutic agent formulated in an appropriate vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
-
Dosing syringes and needles appropriate for the route of administration
Protocol:
-
Record the initial tumor volume and body weight of each mouse.
-
Administer the test agent to the treatment group according to the predetermined dose, schedule, and route of administration (e.g., intraperitoneal, intravenous, oral gavage).
-
Administer the vehicle control to the control group following the same schedule and route.
-
Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor and record the body weight of each mouse two to three times per week as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 21-30 days).[4][5]
-
At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.
-
(Optional) Process the tumors for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67), Western blotting, or qRT-PCR.[4][6]
Data Presentation
Quantitative data from efficacy studies should be summarized for clear comparison.
Table 1: Example Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 5 | 150.5 ± 15.2 | 1250.8 ± 110.3 | - | 1.3 ± 0.2 |
| Test Agent (X mg/kg) | 5 | 148.9 ± 14.8 | 625.4 ± 85.1 | 50 | 0.7 ± 0.1 |
| Positive Control | 5 | 152.1 ± 16.1 | 450.2 ± 70.5 | 64 | 0.5 ± 0.1 |
Table 2: Example Body Weight Data
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| Test Agent (X mg/kg) | 19.9 ± 0.4 | 21.8 ± 0.5 | +9.5 |
| Positive Control | 20.3 ± 0.5 | 18.7 ± 0.7 | -7.9 |
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of common signaling pathways in osteosarcoma.
Experimental Workflow Diagram
References
- 1. cytion.com [cytion.com]
- 2. Highly Synergistic Eradication of 143B Osteosarcoma Cells In Vitro by the Combination of Recombinant Methioninase, Chloroquine, and Rapamycin Targeting Methionine Addiction, Autophagy, and mTOR, Respectively | Anticancer Research [ar.iiarjournals.org]
- 3. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Susceptibility Testing of IT-143B
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a novel investigational antifungal agent with a proposed mechanism of action targeting fungal cell wall integrity. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal pathogens to this compound. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are essential for the preclinical evaluation of this new compound.[1][2]
Accurate and reproducible antifungal susceptibility testing (AFST) is critical for establishing the spectrum of activity, guiding further development, and potentially predicting clinical efficacy. This document outlines the protocols for broth microdilution to determine the Minimum Inhibitory Concentration (MIC), disk diffusion for a qualitative assessment of susceptibility, and an agar-based screening method for high-throughput analysis.[1][3] Additionally, potential signaling pathways affected by this compound are discussed and visualized.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold-standard for quantitative in vitro antifungal susceptibility testing, providing a precise Minimum Inhibitory Concentration (MIC) value. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2]
Experimental Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Sterile, deionized water
-
0.85% saline
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum preparation
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 1280 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp., Cryptococcus neoformans):
-
Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend in sterile 0.85% saline.
-
Adjust the inoculum suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Subculture the mold onto Potato Dextrose Agar (PDA) and incubate at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds, or complete inhibition for polyenes) compared to the growth control well.[2] Reading can be done visually or with a microplate reader at 490 nm.
-
Data Presentation
| Fungal Species | Strain ID | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 - 0.5 | 0.25 - 1.0 |
| Candida glabrata | ATCC 90030 | 0.25 - 1.0 | 0.5 - 2.0 |
| Aspergillus fumigatus | ATCC 204305 | 0.0625 - 0.25 | 0.5 - 1.0 |
| Cryptococcus neoformans | ATCC 90112 | 0.125 - 0.5 | 0.125 - 0.5 |
| Candida auris | B11220 | 0.5 - 2.0 | 1.0 - 4.0 |
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative technique to assess the susceptibility of a fungal isolate to an antifungal agent. It is simpler and less expensive than broth microdilution.
Experimental Protocol
Materials:
-
This compound impregnated paper disks (e.g., 10 µg)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply the this compound impregnated disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on pre-established zone diameter breakpoints.
-
Data Presentation
| Fungal Species | Strain ID | This compound (10 µg) Zone of Inhibition (mm) | Interpretation |
| Candida albicans | ATCC 90028 | 22 | Susceptible |
| Candida glabrata | ATCC 90030 | 18 | Susceptible |
| Aspergillus fumigatus | ATCC 204305 | 25 | Susceptible |
| Cryptococcus neoformans | ATCC 90112 | 20 | Susceptible |
| Candida auris | B11220 | 14 | Intermediate |
Agar-Based Screening Method
Agar-based screening methods are useful for high-throughput screening of multiple isolates for resistance to a specific concentration of an antifungal agent.[1]
Experimental Protocol
Materials:
-
RPMI-1640 agar
-
This compound
-
Petri dishes or multi-well plates
-
Fungal isolates
Procedure:
-
Preparation of Agar Plates:
-
Prepare RPMI-1640 agar and cool to 45-50°C.
-
Add this compound to a final concentration that represents a critical breakpoint (e.g., 2 µg/mL).
-
Pour the agar into plates or wells.
-
Prepare a drug-free control plate.
-
-
Inoculation:
-
Spot-inoculate a small amount of each fungal isolate onto the surface of the this compound-containing agar and the control agar.
-
-
Incubation:
-
Incubate at 35°C for 48 hours.
-
-
Interpretation:
-
Growth on the control plate but no growth on the this compound plate indicates susceptibility. Growth on both plates suggests potential resistance, which should be confirmed with a quantitative method like broth microdilution.
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining antifungal susceptibility.
Hypothetical Signaling Pathway Disrupted by this compound
Caption: Proposed disruption of the Cell Wall Integrity Pathway by this compound.
Logical Relationship for Interpreting AFST Results
Caption: Decision tree for interpreting MIC results.
Discussion and Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the novel antifungal agent this compound. The broth microdilution method offers quantitative MIC data, essential for understanding the potency and spectrum of activity of the compound. The disk diffusion and agar-based screening methods serve as valuable tools for initial qualitative assessments and high-throughput screening, respectively.
The hypothetical data presented in the tables suggest that this compound has potent activity against a range of clinically relevant fungal pathogens. The proposed mechanism of action, targeting the cell wall integrity pathway, is a promising strategy for antifungal drug development, as this pathway is essential for fungal viability and distinct from mammalian cellular processes.[4][5]
Further studies should focus on establishing clinical breakpoints, evaluating in vivo efficacy in animal models of fungal infection, and elucidating the precise molecular target of this compound within the cell wall integrity pathway. These comprehensive application notes and protocols will aid researchers and drug development professionals in the systematic and standardized evaluation of this compound and other novel antifungal candidates.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Exploring the Potential for Fungal Antagonism and Cell Wall Attack by Bacillus subtilis natto - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of IT-143B
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a piericidin-group antibiotic isolated from a Streptomyces species.[1] It has demonstrated biological activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of a novel antimicrobial agent. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] This document provides detailed protocols for determining the MIC of this compound against bacteria and fungi. Additionally, it addresses the evaluation of its cytotoxic activity against cancer cell lines, for which the equivalent metric is the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
As specific MIC values for this compound are not publicly available, the following table is a template for researchers to populate with their experimental data.
| Organism/Cell Line | Test Method | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Notes |
| Micrococcus luteus | Broth Microdilution | e.g., 2 | e.g., Vancomycin: 0.5 | |
| Aspergillus fumigatus | Broth Microdilution (RPMI) | e.g., 4 | e.g., Amphotericin B: 1 | |
| KB Carcinoma Cells | Cell Viability Assay | IC₅₀: e.g., 0.1 | e.g., Doxorubicin: 0.05 | 72-hour incubation |
Experimental Protocols
Broth Microdilution for Antibacterial MIC Determination
This protocol is adapted from standardized methods for determining MICs of antibacterial agents.[2][5]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, ethanol, or methanol)[1]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Micrococcus luteus culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Solvent control
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity (e.g., 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of Micrococcus luteus and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.
-
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the inoculum.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound mixed with the inoculum.
-
Positive Control: A row with a serial dilution of a standard antibiotic (e.g., Vancomycin).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Broth Microdilution for Antifungal MIC Determination
This protocol is for determining the MIC of this compound against filamentous fungi like Aspergillus fumigatus.
Materials:
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Aspergillus fumigatus culture
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Positive control antifungal (e.g., Amphotericin B)
Procedure:
-
Inoculum Preparation:
-
Grow Aspergillus fumigatus on potato dextrose agar for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10⁶ conidia/mL.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Preparation and Inoculation:
-
Prepare serial dilutions of this compound in RPMI-1640 in a 96-well plate as described for the antibacterial protocol.
-
Add the prepared fungal inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 46-50 hours.
-
The MIC is determined as the lowest concentration of this compound that shows a complete inhibition of growth as observed visually.
-
Cytotoxicity Assay for KB Carcinoma Cells (IC₅₀ Determination)
While not a traditional MIC, determining the concentration that inhibits 50% of cell growth (IC₅₀) is the standard for assessing anticancer activity.
Materials:
-
This compound stock solution
-
KB carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed KB cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the highest concentration of solvent).
-
-
Incubation:
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
IC₅₀ Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for MIC Determination of this compound.
Caption: Hypothetical Signaling Pathway Inhibition by this compound in Cancer Cells.
References
Application Notes and Protocols: Long-Term Storage of IT-143B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the long-term storage of IT-143B, a piericidin-class antibiotic isolated from a Streptomyces species.[1] Due to the limited availability of specific long-term stability data for this compound in the public domain, the following recommendations are based on the known physicochemical properties of this compound, stability data for the closely related compound Piericidin A, and general best practices for the handling and storage of natural product antibiotics. These guidelines are intended to ensure the integrity and biological activity of this compound for research and drug development purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its handling and storage requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Pale Yellow Oil | [2] |
| Molecular Formula | C₂₈H₄₁NO₄ | [1][2] |
| Molecular Weight | 455.63 g/mol | [1][2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | [1][2] |
| CAS Number | 183485-34-9 |
Recommended Long-Term Storage Conditions
Proper storage is critical to maintain the stability and biological activity of this compound. The following conditions are recommended based on supplier data and information available for the analogous compound, Piericidin A.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Atmosphere | Light Conditions |
| Neat (as supplied) | -20°C | Long-term (months to years) | Tightly sealed vial | Inert gas (e.g., argon or nitrogen) recommended | Protect from light |
| In Solution (e.g., DMSO, Ethanol) | -20°C | Short- to medium-term (weeks to months) | Tightly sealed vial with solvent-resistant cap | Inert gas (e.g., argon or nitrogen) recommended | Protect from light |
| In Solution (e.g., DMSO, Ethanol) | -80°C | Long-term (months to years) | Tightly sealed vial with solvent-resistant cap | Inert gas (e.g., argon or nitrogen) recommended | Protect from light |
Experimental Protocols
The following protocols provide a framework for preparing and storing this compound, as well as a general method for assessing its stability over time.
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound for experimental use.
Caption: Workflow for preparing this compound stock solutions.
Methodology:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a controlled environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. For piericidin-class compounds, it is recommended to use solvents purged with an inert gas.[3]
-
Mixing: Vortex or sonicate the solution gently until the this compound is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Inert Atmosphere: Before sealing, purging the headspace of each vial with an inert gas like argon or nitrogen is recommended to displace oxygen and minimize oxidative degradation.
-
Sealing and Storage: Securely seal the vials and store them at -20°C for short- to medium-term storage or -80°C for long-term storage, protected from light.
Protocol for Long-Term Stability Assessment
This protocol provides a general framework for conducting a long-term stability study of this compound in a specific solvent and at a defined storage temperature.
Caption: Workflow for assessing the long-term stability of this compound.
Methodology:
-
Reference Standard: Prepare a fresh, concentrated stock solution of this compound in the desired solvent.
-
Initial Analysis (Time Zero):
-
Immediately analyze an aliquot of the fresh stock solution to establish baseline data (T=0).
-
Purity and Concentration: Use a validated stability-indicating HPLC or UPLC method to determine the initial purity and concentration.
-
Biological Activity: If applicable, perform a bioassay to determine the initial biological activity (e.g., minimum inhibitory concentration against a target organism).
-
-
Sample Storage:
-
Aliquot the remaining stock solution into a sufficient number of vials for all planned time points.
-
Store the vials under the desired long-term storage conditions (e.g., -20°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 18, and 24 months), retrieve a set of aliquots from storage.
-
Allow the aliquots to thaw and equilibrate to room temperature.
-
Perform the same analytical tests (HPLC/UPLC and bioassay) as conducted at T=0.
-
-
Data Analysis:
-
Compare the purity, concentration, and biological activity at each time point to the initial T=0 data.
-
Plot the data over time to determine the degradation rate and establish a recommended shelf-life under the tested conditions.
-
Signaling Pathway Context
While the specific signaling pathways affected by this compound have not been fully elucidated, its structural similarity to Piericidin A suggests a likely mechanism of action involving the inhibition of the mitochondrial electron transport chain.
Caption: Proposed mechanism of action for this compound via Complex I inhibition.
Conclusion and Recommendations
The long-term stability of this compound is best maintained by storage at low temperatures, protection from light, and in an inert atmosphere, particularly when in solution. For critical applications, it is highly recommended that researchers conduct their own stability assessments under their specific experimental conditions. The protocols provided herein offer a standardized approach to handling, storing, and evaluating the stability of this compound to ensure the reliability and reproducibility of experimental results.
References
Safe handling and disposal of IT-143B in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of IT-143B in a laboratory setting. This compound is a piericidin-class antibiotic isolated from Streptomyces sp.[1]. As a potent small molecule, adherence to strict safety protocols is essential to ensure personnel safety and prevent environmental contamination.
Physicochemical and Biological Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H41NO4 |
| Molecular Weight | 455.63 g/mol |
| Purity | >95% by HPLC |
| Long-Term Storage | -20°C |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[1] |
| CAS Number | 183485-34-9 |
Table 2: Representative Biological Activity of Piericidin A (as a proxy for this compound)
| Cell Line/Organism | Assay | Result (IC50/MIC) |
| Tn5B1-4 cells | Viability Assay | 0.061 µM[2] |
| HepG2 cells | Viability Assay | 233.97 µM[2] |
| Hek293 cells | Viability Assay | 228.96 µM[2] |
| Aspergillus fumigatus | Antifungal Activity | Active (MIC not specified)[1] |
| Micrococcus luteus | Antibacterial Activity | Active (MIC not specified)[1] |
| KB carcinoma cells | Antitumor Activity | Active (IC50 not specified)[1] |
Mechanism of Action and Signaling Pathway
This compound belongs to the piericidin class of antibiotics, which are known inhibitors of the mitochondrial electron transport chain. The primary target is Complex I (NADH:ubiquinone oxidoreductase)[3][4]. By binding to the ubiquinone binding site of Complex I, piericidins block the transfer of electrons from NADH to ubiquinone, thereby inhibiting oxidative phosphorylation and cellular respiration. This disruption of ATP production can lead to apoptosis in susceptible cells.
Caption: Putative signaling pathway of this compound, inhibiting Complex I of the mitochondrial electron transport chain.
Experimental Protocols
In Vitro Cell Viability Assay (Based on MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line (e.g., KB carcinoma cells).
-
Cell Seeding:
-
Culture cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism (e.g., Micrococcus luteus).
-
Inoculum Preparation:
-
Culture the bacteria in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
-
MIC Determination:
Safe Handling and Personal Protective Equipment (PPE)
As a potent bioactive compound, all handling of this compound should be performed with appropriate engineering controls and personal protective equipment to minimize exposure.
-
Engineering Controls:
-
All weighing and preparation of stock solutions of this compound should be conducted in a certified chemical fume hood or a powder containment hood.
-
Use a dedicated and clearly labeled area for working with this compound.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn.
-
Respiratory Protection: For handling larger quantities of the solid compound or when there is a risk of aerosolization, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department.
-
Spill and Exposure Procedures
-
Minor Spill:
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material.
-
Clean the area with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Follow your institution's emergency procedures.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Disposal of this compound Waste
All waste containing this compound, including pure compound, stock solutions, contaminated labware, and media, must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Segregate solid and liquid waste into separate, clearly labeled hazardous waste containers.
-
-
Waste Containers:
-
Use leak-proof, shatter-resistant containers that are chemically compatible with the waste.
-
Containers must be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and regulatory procedures for waste disposal.
-
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Troubleshooting & Optimization
IT-143B solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143B, focusing on its solubility challenges in aqueous media.
Introduction to this compound
This compound is a member of the piericidin class of antibiotics and a homologue of piericidin A.[1] Like its analogue, this compound is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I (NADH-ubiquinone oxidoreductase).[2][3][4][5][6] This inhibitory action disrupts cellular respiration and ATP production, leading to its observed anti-fungal, anti-bacterial, and anti-tumor activities.[1] A significant challenge in working with this compound is its hydrophobic nature, resulting in poor solubility in aqueous solutions.[3][4]
Quantitative Data: Solubility of this compound Analogues
| Solvent | Piericidin A Solubility |
| DMSO | 10 mg/mL[7][8] |
| Ethanol | 5 mg/mL[7] |
| Aqueous Solutions | Sparingly soluble/Poor water solubility[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 455.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh out a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4556 mg of this compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 0.4556 mg, add 100 µL of DMSO.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Media for Cell-Based Assays
This protocol details the dilution of the this compound DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium, pre-warmed to the desired experimental temperature
-
Sterile polypropylene tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions of the DMSO stock solution in the aqueous medium.
-
Direct Dilution (for lower concentrations):
-
Ensure the final concentration of DMSO in the aqueous solution is low (typically below 0.5%) to avoid solvent toxicity.
-
Add the aqueous buffer or medium to a sterile tube.
-
While gently vortexing or stirring the aqueous solution, add the required volume of the this compound stock solution dropwise. This rapid dispersion helps to prevent precipitation.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous medium. This results in a final DMSO concentration of 0.1%.
-
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
Troubleshooting Guide & FAQs
Q1: My this compound precipitated when I added the DMSO stock to my aqueous buffer. What should I do?
A1: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous medium.
-
Decrease the Volume of Stock Solution: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, which can help maintain a low final organic solvent concentration.
-
Enhance Mixing: Add the stock solution slowly and dropwise to the aqueous solution while it is being vigorously mixed (e.g., vortexing or continuous stirring).
-
pH and Temperature: Check if the pH or temperature of your aqueous buffer is affecting solubility. While specific data for this compound is unavailable, these factors can influence the solubility of similar compounds.
Q2: I am observing inconsistent results in my experiments. Could this be related to this compound solubility?
A2: Yes, inconsistent results are often linked to incomplete dissolution or precipitation of the compound, leading to inaccurate and variable effective concentrations.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before each experiment.
-
Standardize Preparation: Ensure you have a standardized and reproducible protocol for preparing your working solutions.
-
Fresh Preparations: If possible, prepare fresh working solutions for each experiment to avoid issues with the stability of diluted solutions.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity to the cells. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO can vary between different cell lines, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO without this compound) to assess its effect on your specific experimental system.
Q4: Can I use sonication or gentle warming to help dissolve this compound?
A4: For initial stock solution preparation in an organic solvent, sonication can be used to aid dissolution. For aqueous solutions, gentle warming can sometimes improve solubility, but this should be done with caution as it may affect the stability of this compound and other components in your experimental medium. Always verify that the temperature increase does not negatively impact your assay.
Visualizations
Caption: Mechanism of action of this compound as a Complex I inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piericidin A - Applications - CAT N°: 15379 [bertin-bioreagent.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
How to prevent IT-143B precipitation in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of IT-143B in cell culture experiments.
Troubleshooting Guide: this compound Precipitation
This guide is designed to help you identify and resolve issues with this compound precipitation during your cell culture experiments.
| Issue | Potential Cause | Solution |
| Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. | 1. Poor Solubility of this compound: The concentration of this compound in the final culture medium may exceed its solubility limit. 2. Solvent Shock: The rapid dilution of the this compound stock solution (likely in a high-concentration organic solvent like DMSO) in the aqueous culture medium can cause the compound to crash out of solution. 3. Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of this compound.[1] | 1. Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. 2. Use an Intermediate Dilution Step: Before adding to the final volume of media, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. 3. Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] |
| Precipitate forms over time in the incubator. | 1. Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium, affecting this compound solubility over time.[1] 2. Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, forming insoluble complexes. 3. Evaporation: Evaporation of the culture medium can increase the concentration of this compound, leading to precipitation.[2] | 1. Ensure Proper Buffering: Use a medium with a robust buffering system, such as HEPES, to maintain a stable pH. 2. Test Media Compatibility: If precipitation persists, test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to determine if media components are the cause. 3. Maintain Humidity: Ensure proper humidification in the incubator and use low-evaporation culture plates or sealing films for long-term experiments. |
| Precipitate is observed after thawing a frozen stock solution. | Freeze-Thaw Instability: this compound may have poor solubility at low temperatures, causing it to precipitate during freeze-thaw cycles.[1] | 1. Proper Thawing: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[1] 2. Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1] 3. Prepare Fresh Solutions: If precipitation persists after thawing, it is recommended to prepare a fresh stock solution before each experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[3][4] For cell culture applications, DMSO is the most commonly used solvent due to its high solubilizing capacity and miscibility with aqueous media.[5]
Q2: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?
A2: It is crucial to keep the final concentration of the organic solvent in the culture medium as low as possible to avoid solvent-induced cytotoxicity. Ideally, the final DMSO concentration should be below 0.1%, and not exceed 0.5%.[5][6]
Q3: How can I determine the optimal concentration of this compound to use without causing precipitation?
A3: We recommend performing a solubility test in your specific cell culture medium. This involves preparing a serial dilution of your this compound stock solution in pre-warmed media and observing the highest concentration that remains clear.
Q4: Can I sonicate the this compound stock solution to help it dissolve?
A4: Gentle warming to 37°C and vortexing are generally sufficient to dissolve this compound in a suitable solvent.[1] If you still encounter issues, brief sonication can be used, but be mindful of potential compound degradation with excessive sonication.
Q5: What should I do if I observe cloudiness in my culture medium after adding this compound?
A5: Cloudiness can indicate fine precipitation or microbial contamination.[1] First, examine a sample of the medium under a microscope to differentiate between chemical precipitate and microorganisms.[1] If it is a precipitate, refer to the troubleshooting guide above. If you suspect contamination, discard the culture and review your sterile techniques.[1]
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound.
-
Solvent Selection: Use an appropriate solvent in which this compound is soluble, such as DMSO.[3][4]
-
Dissolution: Add the calculated volume of solvent to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Gently warm the solution to 37°C and vortex thoroughly until the compound is completely dissolved.[1]
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[1]
Protocol for Adding this compound to Cell Culture Medium
-
Pre-warm the Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath or incubator.[1]
-
Prepare an Intermediate Dilution (Recommended): To avoid "solvent shock," first, create an intermediate dilution of your high-concentration this compound stock in pre-warmed culture medium.[5]
-
Final Dilution: Add the intermediate dilution or a small volume of the stock solution to the final volume of pre-warmed medium while gently mixing.
-
Visual Inspection: After adding this compound, visually inspect the medium to ensure there is no precipitation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Technical Support Center: Optimizing Final DMSO Concentration for IT-143B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143B. The focus is on the critical step of optimizing the final Dimethyl Sulfoxide (DMSO) concentration to ensure experimental accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and application of this compound in cell culture experiments.
Issue 1: this compound precipitates immediately upon addition to cell culture media.
-
Question: I dissolved this compound in 100% DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What causes this and how can I fix it?
-
Answer: Immediate precipitation, or "crashing out," is common for hydrophobic compounds like this compound.[1] It occurs when the compound's solubility limit is exceeded as the highly concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of this compound | The desired final concentration of this compound in the media is higher than its aqueous solubility limit. | Decrease the final working concentration of this compound. It is essential to first determine the maximum soluble concentration in your specific media. |
| Rapid Solvent Exchange | Adding a small volume of concentrated DMSO stock directly into a large volume of media causes a rapid change in solvent polarity around the compound molecules, leading to aggregation and precipitation. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Add this intermediate dilution to the final culture volume. Always add the compound solution to the media dropwise while gently vortexing or swirling.[1][2] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1][3] |
Issue 2: Precipitate forms over time in the incubator.
-
Question: My this compound solution was clear when I added it to the cells, but after several hours in the incubator, I see a precipitate in the wells. Why is this happening?
-
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and interactions with media components over time.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH (due to the CO₂ environment) inside the incubator can alter the solubility of this compound over the duration of the experiment.[3] | Ensure the media is properly buffered for the incubator's CO₂ concentration. Test the stability of your final this compound concentration in media over your intended experimental duration in a cell-free plate to confirm solubility. |
| Interaction with Media Components | This compound may interact with proteins (e.g., from Fetal Bovine Serum), salts, or other components in the media, leading to the formation of insoluble complexes over time.[3] | Consider reducing the serum concentration if experimentally feasible, or test solubility in different types of basal media. |
| Media Evaporation | In long-term experiments, evaporation from the outer wells of a culture plate can increase the concentration of all components, including this compound, pushing it past its solubility limit.[1] | Ensure proper humidification of the incubator. Avoid using the outermost wells of the plate for critical experiments or use plates with low-evaporation lids.[4] |
Issue 3: The DMSO vehicle control is showing toxicity.
-
Question: My cells treated with the DMSO vehicle control (at the same concentration as my this compound-treated group) are showing reduced viability compared to the untreated control. What should I do?
-
Answer: This indicates that the final DMSO concentration is toxic to your specific cell line. While many cell lines can tolerate up to 0.5% DMSO, others are sensitive to concentrations as low as 0.1%.[2][5]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final DMSO Concentration | The final DMSO concentration exceeds the tolerance level for your cell line. This is highly cell-type dependent.[6][7] | The best solution is to perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cells (see protocol below). Aim to keep the final DMSO concentration at or below this level, ideally ≤ 0.1%.[4][5] |
| High-Concentration Stock Required | The solubility of this compound is low, requiring a higher final DMSO concentration to keep it in solution. | Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows for a smaller volume to be added to the culture medium, resulting in a lower final DMSO concentration. For example, a 200x stock will result in a final DMSO concentration of 0.5%.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a solvent?
This compound is a compound from the piericidin class that is active against certain fungi, bacteria, and KB carcinoma cells.[8] Like many organic compounds used in drug discovery, it is hydrophobic and has poor solubility in aqueous solutions like cell culture media. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for such experiments.[8][9]
Q2: What is the maximum recommended concentration of DMSO for in vitro experiments?
There is no single maximum concentration that is safe for all cell lines. The tolerance to DMSO is highly variable depending on the cell type and the duration of exposure.[6][7] However, general guidelines have been established through extensive research.
Table 1: General Recommendations for Final DMSO Concentration in Cell Culture
| Final DMSO Conc. | General Applicability and Remarks | Citation(s) |
| ≤ 0.1% | Considered safe for the vast majority of cell lines, including sensitive primary cells. This is the ideal target concentration to minimize off-target effects. | [2][5][6] |
| 0.1% - 0.5% | Tolerated by many robust, immortalized cell lines without significant cytotoxicity. This is a widely used range. | [2][4] |
| 0.5% - 1.0% | May be acceptable for some specific cell lines, but the risk of cytotoxicity and off-target effects increases significantly. Requires careful validation. | [2][5] |
| > 1.0% | Generally considered cytotoxic and not recommended for most cell culture applications, as it can compromise cell membranes and induce cellular stress. | [2][10] |
| It is critical to experimentally determine the specific tolerance of your cell line. |
Q3: How do I prepare a stock solution of this compound in DMSO?
-
Determine Required Stock Concentration: Calculate the stock concentration needed to achieve your desired final concentration of this compound while keeping the final DMSO concentration below the toxic threshold for your cells (e.g., ≤ 0.5% or ≤ 0.1%). A 1000x stock (e.g., 10 mM for a 10 µM final concentration) will result in a 0.1% final DMSO concentration.
-
Weigh the Compound: On a calibrated analytical balance, accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile, cell-culture grade 100% DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be necessary if solubility is an issue.[2]
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound.[3]
Q4: Is this compound related to the 143B osteosarcoma cell line?
No, this is a point of potential confusion. This compound is a chemical compound.[8] The 143B cell line (also known as CRL-8303) is a human osteosarcoma cell line used in cancer research.[11] There is no known relationship between the two beyond the similarity in their names.
Experimental Protocols
Protocol: Determining the Maximum Tolerated DMSO Concentration
This protocol allows you to determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line over the course of your experiment.
1. Cell Plating:
-
Seed your cells in a 96-well plate at the density you will use for your this compound experiments.
-
Include enough wells to test a range of DMSO concentrations in triplicate, plus an untreated control.
-
Allow cells to adhere and recover overnight (or for the appropriate time for your cell type).
2. Preparation of DMSO Dilutions:
-
In sterile tubes, prepare a 2-fold serial dilution of 100% DMSO in your complete cell culture medium to create a range of concentrations. For example, you might aim for final concentrations of 2%, 1%, 0.5%, 0.25%, 0.125%, 0.06%, and 0% (media only).
-
Important: Prepare these dilutions at a 2x concentration so that when you add them 1:1 to the wells, you achieve the desired final concentration.
3. Cell Treatment:
-
Remove the old medium from the cells.
-
Add an equal volume of the 2x DMSO dilutions and the control medium to the appropriate wells.
-
Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
4. Viability Assessment:
-
At the end of the incubation period, assess cell viability using a standard method such as an MTT, MTS, or neutral red uptake assay.[12]
-
Measure the absorbance according to the assay protocol.
5. Data Analysis:
-
Calculate the average viability for each DMSO concentration and normalize it to the untreated control (100% viability).
-
Plot the percent viability against the DMSO concentration.
-
The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., maintains >90% viability) is your maximum tolerated concentration.
Table 2: Example Data Recording Template for DMSO Toxicity Assay
| Final DMSO Conc. (%) | Absorbance (Rep 1) | Absorbance (Rep 2) | Absorbance (Rep 3) | Average Absorbance | % Viability (Normalized to Control) |
| 0 (Control) | 1.254 | 1.288 | 1.267 | 1.270 | 100% |
| 0.06 | 1.249 | 1.261 | 1.255 | 1.255 | 98.8% |
| 0.125 | 1.233 | 1.259 | 1.248 | 1.247 | 98.2% |
| 0.25 | 1.201 | 1.235 | 1.217 | 1.218 | 95.9% |
| 0.5 | 1.150 | 1.188 | 1.165 | 1.168 | 92.0% |
| 1.0 | 0.876 | 0.910 | 0.895 | 0.894 | 70.4% |
| 2.0 | 0.455 | 0.489 | 0.462 | 0.469 | 36.9% |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to your experiments.
Caption: Workflow for determining the maximum tolerated DMSO concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. 143B Cells [cytion.com]
- 12. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
IT-143B stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of IT-143B. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
This compound is a rare, higher homolog of the piericidin class of antibiotics, originally isolated from a Streptomyces sp.[1] It has demonstrated bioactivity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and has shown cytotoxic effects against KB carcinoma cells.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
Q3: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored as supplied at -20°C.[1] Based on data from its analogue, Piericidin A, it is expected to be stable for at least two years under these conditions.
Q4: I am observing unexpected results or a lack of activity in my cell-based assays. What could be the issue?
Several factors could contribute to this:
-
Improper Storage: Ensure that this compound has been consistently stored at -20°C.
-
Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be non-toxic to the cells, typically below 0.5% (v/v). Run a solvent-only control to verify.
-
Compound Degradation: If stock solutions are not stored properly or are subjected to multiple freeze-thaw cycles, the compound may degrade. It is recommended to prepare fresh working solutions from a stock solution for each experiment.
-
Cell Line Sensitivity: The cytotoxic effects of this compound can vary between cell lines. The reported activity against KB carcinoma cells does not guarantee the same level of activity in other cell types.
Q5: What is the mechanism of action of this compound?
As a member of the piericidin family, this compound is an inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex I (NADH:ubiquinone oxidoreductase). It binds to the ubiquinone reduction site on Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP production and increased production of reactive oxygen species (ROS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when adding this compound working solution to aqueous media. | This compound is sparingly soluble in aqueous solutions. | Ensure the final concentration of the organic solvent in the aqueous medium is sufficient to maintain solubility. A final solvent concentration of 0.1% to 0.5% is generally recommended. Prepare the final dilution in pre-warmed media and vortex gently. |
| Inconsistent results between experiments. | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C in amber vials to protect from light. |
| High background toxicity in control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Perform a dose-response curve for the solvent alone on your specific cell line to determine the maximum non-toxic concentration. Ensure the final solvent concentration in all experimental wells is below this level and is consistent across all conditions. |
Quantitative Data
Specific quantitative stability data for this compound, such as degradation kinetics and half-life in various solvents and temperatures, are not extensively available in public literature. The table below summarizes the available physicochemical properties and qualitative stability information.
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄ |
| Molecular Weight | 455.63 g/mol |
| Purity | >95% by HPLC |
| Appearance | Pale yellow oil (similar to Piericidin A) |
| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions. |
| Long-Term Storage | -20°C |
| Reported Stability | Stable for at least two years when stored as supplied at -20°C (based on Piericidin A data). |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous, cell culture grade DMSO, DMF, ethanol, or methanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Handle the compound using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Based on the desired stock concentration, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 455.63 g/mol ), dissolve it in 219.5 µL of solvent.
-
Add the calculated volume of the chosen solvent to the vial containing the this compound solid.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Protocol for a Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile. This is a general protocol and may need optimization.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable C18 column and UV detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent this compound peak from any degradation products. Monitor the percentage of degradation over time.
Visualizations
References
Technical Support Center: Troubleshooting IT-143B Cytotoxicity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing IT-143B in cytotoxicity assays. The following information is designed to assist in resolving common issues and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common challenge in cytotoxicity assays. Several factors can contribute to this variability. First, ensure the consistency of your cell culture. Variations in cell passage number, confluency at the time of seeding, and overall cell health can significantly impact results. It is recommended to use cells within a defined passage range and to seed them at a consistent density for each experiment.
Second, inconsistencies in compound preparation can lead to variability.[1] Ensure that this compound is fully dissolved and that serial dilutions are prepared accurately.[1] To minimize pipetting errors with small volumes, consider preparing a larger volume of the stock solution and aliquoting for single use.[1]
Finally, the incubation time with the compound can influence the IC50 value. Ensure that the incubation period is consistent across all experiments. A time-course experiment can also help determine the optimal endpoint for your specific cell line and compound.
Q2: I am observing high background signal in my negative control wells. How can I reduce this?
A2: High background in negative control wells can be attributed to several factors. If using a colorimetric or fluorometric assay, the presence of phenol red in the culture medium can interfere with absorbance or fluorescence readings.[2] Consider using a phenol red-free medium for the assay.
Another common cause is high cell density, leading to a strong signal even in the absence of a cytotoxic compound.[3] Optimizing the cell seeding density is crucial.[3] Perform a cell titration experiment to determine the optimal number of cells per well that provides a good signal-to-background ratio. Additionally, overly forceful pipetting during cell seeding can cause cell stress and contribute to background signal.[3]
Finally, contamination of the cell culture with bacteria or yeast can lead to high background. Regularly check your cultures for any signs of contamination.
Q3: There is a significant discrepancy in the cytotoxicity results obtained from different assay methods (e.g., LDH vs. MTT). Why is this happening and which result is more reliable?
A3: It is not uncommon to observe different results from various cytotoxicity assays because they measure different cellular events.[4] The MTT assay, for example, measures metabolic activity, which is an indicator of cell viability but not a direct measure of cell death.[4] A compound could inhibit metabolic activity without causing cell lysis.
On the other hand, the LDH (lactate dehydrogenase) assay measures the release of LDH from cells with compromised membrane integrity, which is a hallmark of cytotoxicity.[4][5] Therefore, the choice of assay should align with the expected mechanism of action of this compound.
To obtain a more comprehensive understanding of this compound's effect, it is often beneficial to use multiple assays that measure different endpoints, such as apoptosis, necrosis, and metabolic activity.[4]
Q4: My results show a cytostatic effect rather than a cytotoxic effect. How can I confirm this?
A4: A cytostatic effect inhibits cell proliferation without causing cell death, whereas a cytotoxic effect leads to cell death.[4] To distinguish between the two, you can perform a cell counting assay over a period of time. Using a hemocytometer or an automated cell counter with a viability dye like trypan blue will allow you to determine the number of viable and non-viable cells.
If this compound is cytostatic, you will observe a plateau in the number of viable cells in the treated wells compared to the untreated control wells, which will continue to proliferate. If the effect is cytotoxic, you will see a decrease in the number of viable cells and an increase in the number of non-viable (e.g., trypan blue-positive) cells.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Osteosarcoma Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Standard Deviation |
| 143B | LDH Release | 24 | 12.5 | 1.8 |
| 143B | MTT | 24 | 15.2 | 2.1 |
| Saos-2 | LDH Release | 24 | 25.8 | 3.5 |
| MG-63 | LDH Release | 24 | 18.3 | 2.9 |
| 143B | LDH Release | 48 | 8.7 | 1.2 |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Potential Cause | Checkpoint | Recommended Action |
| Cell Culture | Cell passage number | Use cells within a consistent, low passage range. |
| Cell confluency | Seed cells at a consistent density (e.g., 70-80% confluency). | |
| Cell viability | Ensure high viability (>95%) before seeding. | |
| Compound | Stock solution | Prepare fresh stock solutions regularly and store properly. |
| Dilutions | Use calibrated pipettes and perform serial dilutions carefully. | |
| Assay Protocol | Incubation time | Maintain a consistent incubation time for all experiments. |
| Reagent preparation | Prepare assay reagents fresh according to the manufacturer's instructions. | |
| Plate reading | Ensure no bubbles are present in the wells before reading.[3] |
Experimental Protocols
Protocol: LDH Cytotoxicity Assay
This protocol outlines the steps for measuring cytotoxicity by quantifying LDH release from damaged cells.
Materials:
-
143B osteosarcoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free culture medium
-
This compound compound
-
LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count 143B cells, ensuring high viability. b. Dilute the cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. d. Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in phenol red-free medium at 2X the final desired concentrations. b. Carefully remove the culture medium from the wells. c. Add 100 µL of the 2X this compound dilutions to the respective wells. d. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for maximum LDH release (lysis buffer provided in the kit). e. Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
LDH Assay: a. Following incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Prepare the LDH reaction mixture according to the manufacturer's protocol. c. Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant. d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only) from all readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100
Visualizations
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Caption: A hypothetical signaling pathway illustrating this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Improving the In Vivo Bioavailability of IT-143B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of IT-143B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a rare, piericidin-class antibiotic isolated from a Streptomyces sp.[1][2]. It exhibits antifungal, antibacterial, and cytotoxic activities[1][2]. Its poor aqueous solubility is a significant challenge for in vivo applications.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H41NO4 | [1] |
| Molecular Weight | 455.63 g/mol | [2] |
| Appearance | Pale yellow oil | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | [1][2] |
| Biological Activity | ||
| MIC vs. Aspergillus fumigatus | 25 µg/ml | [1] |
| MIC vs. Micrococcus luteus | 3.13 µg/ml | [1] |
| IC50 vs. KB Carcinoma Cells | 1.5 µg/ml | [1] |
Q2: What is the proposed mechanism of action for this compound?
While the specific signaling pathways affected by this compound have not been empirically determined, its structural similarity to other piericidins suggests it acts as an inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase)[1][3][4]. This inhibition disrupts ATP synthesis, leading to cellular stress and apoptosis.
Caption: Proposed signaling pathway of this compound.
Q3: What are the primary challenges in achieving good in vivo bioavailability for this compound?
The primary challenge is its poor aqueous solubility[1][2]. Hydrophobic compounds like this compound often exhibit low dissolution rates in the gastrointestinal tract, leading to poor absorption and low bioavailability[5][6][7].
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers
Potential Cause: The hydrophobic nature of the piericidin class of molecules.
Troubleshooting Steps:
-
Solvent Selection: For initial in vitro studies, use of co-solvents like DMSO or ethanol is acceptable, but their concentration should be minimized in final formulations for in vivo use to avoid toxicity.
-
Formulation Development: Explore advanced formulation strategies to improve aqueous dispersibility and solubility.
Table 2: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Reducing the particle size to the sub-micron or nano-range increases the surface area for dissolution.[5][7] | Improved dissolution rate and bioavailability.[5][8] | Can be energy-intensive; potential for particle aggregation. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix to enhance solubility.[9] | Significant increase in apparent solubility and dissolution. | Risk of recrystallization during storage.[9] |
| Lipid-Based Formulations | Dissolving or suspending the drug in lipid-based excipients. | Can enhance lymphatic uptake and bypass first-pass metabolism. | Potential for in vivo variability depending on diet. |
| Nanoformulations (e.g., Liposomes, Micelles) | Encapsulating the drug within nanocarriers. | Protects the drug from degradation; potential for targeted delivery. | More complex manufacturing and characterization. |
Issue 2: High Variability in Pharmacokinetic Data Between Animals
Potential Cause: Inconsistent formulation, dosing errors, or inherent biological variability.
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure the formulation is uniform and stable. For suspensions, ensure consistent particle size distribution.
-
Dosing Accuracy: Use precise dosing techniques and normalize the dose to the body weight of each animal[10].
-
Animal Cohorts: Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched[10].
-
Fasting State: Standardize the fasting state of the animals before dosing, as food can significantly impact the absorption of hydrophobic drugs.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Potential Cause: Insufficient drug exposure at the target site due to poor bioavailability.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Conduct a dose-escalation study to determine the relationship between the administered dose, plasma concentration, and the desired pharmacological effect.
-
Bioanalytical Method Validation: Ensure the analytical method used to quantify this compound in biological matrices is accurate and sensitive.
-
Re-evaluate Formulation Strategy: If plasma concentrations are consistently low, a more advanced formulation strategy from Table 2 may be required.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension via Wet Media Milling
This protocol provides a general framework for preparing a nanosuspension of this compound to enhance its dissolution rate.
Caption: Experimental workflow for nanosuspension preparation.
Methodology:
-
Preparation of Coarse Suspension:
-
Weigh the desired amount of this compound.
-
Prepare an aqueous solution of a suitable stabilizer (e.g., Poloxamer 188, Tween 80).
-
Disperse the this compound powder in the stabilizer solution using a high-shear homogenizer.
-
-
Wet Media Milling:
-
Transfer the coarse suspension to the milling chamber containing yttria-stabilized zirconium oxide (YSZ) beads.
-
Mill at a controlled temperature for a predetermined duration.
-
Periodically withdraw samples to monitor particle size reduction using Dynamic Light Scattering (DLS).
-
-
Characterization:
-
Measure the final particle size distribution and zeta potential.
-
Determine the drug content and purity using a validated HPLC method.
-
-
Lyophilization (Optional):
-
Add a cryoprotectant (e.g., trehalose, mannitol) to the nanosuspension.
-
Freeze-dry the formulation to obtain a stable powder that can be reconstituted before use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic design for evaluating the oral bioavailability of a novel this compound formulation.
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound dissolved in a suitable vehicle (e.g., DMSO:PEG400:Saline) via the tail vein. This group serves as the reference for 100% bioavailability.
-
Oral (PO) Group: Administer the test formulation of this compound via oral gavage.
-
-
Blood Collection: Collect serial blood samples from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing IT-143B Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers encountering resistance to the KRAS G12C inhibitor, IT-143B, in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the KRAS G12C mutation. It functions by covalently binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state. This action blocks downstream signaling pathways, primarily the MAPK and PI3K-AKT-mTOR cascades, which are crucial for tumor cell proliferation and survival.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the likely causes?
A2: A decline in this compound efficacy over time is often indicative of acquired resistance. Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as "on-target" or "off-target".
-
On-target resistance typically involves secondary mutations in the KRAS gene itself that either prevent this compound from binding effectively or reactivate the KRAS protein.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling, allowing the cancer cells to continue to proliferate despite the presence of the inhibitor.
Q3: What are the known on-target mechanisms of resistance to KRAS G12C inhibitors like this compound?
A3: On-target resistance mechanisms primarily involve genetic alterations in the KRAS gene. These can include:
-
Secondary KRAS mutations: New mutations at different codons of the KRAS gene can emerge, leading to reactivation of the protein.
-
KRAS G12C amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.
-
Mutations in the switch-II pocket: Specific mutations in the binding pocket of this compound on the KRAS G12C protein can prevent the drug from binding effectively.
Q4: What are the common off-target mechanisms of resistance?
A4: Off-target resistance occurs when cancer cells find alternative ways to activate downstream signaling pathways. Common mechanisms include:
-
Activation of bypass pathways: Upregulation of signaling through pathways like the PI3K/AKT/mTOR pathway can compensate for the inhibition of the MAPK pathway.
-
Receptor Tyrosine Kinase (RTK) activation: Increased signaling from RTKs such as EGFR, MET, or FGFR can reactivate the MAPK and/or PI3K pathways.
-
Mutations in downstream effectors: Activating mutations in genes downstream of KRAS, such as BRAF, MEK1 (MAP2K1), or NRAS, can render the cells independent of KRAS G12C signaling.
-
Histologic transformation: In some cases, cancer cells can change their phenotype, for example, through an epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
This is a common indication of acquired resistance. The following steps will help you investigate the underlying mechanism.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate On-Target Resistance:
-
Sequence the KRAS gene: Extract genomic DNA from both parental and resistant cells and perform Sanger sequencing of the KRAS gene, focusing on the coding region. Look for secondary mutations.
-
Assess KRAS G12C amplification: If no secondary mutations are found, consider performing a copy number analysis (e.g., by qPCR or digital droplet PCR) to check for amplification of the KRAS G12C allele.
-
-
Investigate Off-Target Resistance:
-
Analyze key signaling pathways: Perform Western blot analysis to examine the phosphorylation status of key proteins in the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT, p-mTOR, p-S6) pathways in both parental and resistant cells, with and without this compound treatment. Reactivation of these pathways in resistant cells in the presence of the inhibitor suggests a bypass mechanism.
-
Screen for RTK activation: Use a phospho-RTK array to identify any receptor tyrosine kinases that are hyperactivated in the resistant cells.
-
Sequence downstream effectors: If pathway analysis suggests reactivation, consider sequencing key downstream genes like BRAF, NRAS, and MAP2K1 for activating mutations.
-
Problem 2: High background or no signal in Western blot analysis.
Troubleshooting Steps:
-
Low Protein Yield:
-
Ensure efficient cell lysis by using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Optimize the amount of starting cell material. For adherent cells, ensure plates are at 80-90% confluency.
-
Quantify protein concentration accurately using a BCA assay before loading the gel.
-
-
Poor Antibody Performance:
-
Use antibodies that have been validated for Western blotting.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Ensure the blocking buffer is appropriate for your antibody and target.
-
-
Inefficient Protein Transfer:
-
Verify that your transfer system is set up correctly and that the transfer was successful by staining the membrane with Ponceau S after transfer.
-
Ensure the gel and membrane are in tight contact during transfer.
-
Problem 3: Poor quality Sanger sequencing results.
Troubleshooting Steps:
-
Low-quality DNA template:
-
Ensure your genomic DNA is of high purity and concentration. Use a spectrophotometer to check the A260/A280 ratio (should be ~1.8).
-
-
PCR amplification issues:
-
Optimize your PCR conditions (annealing temperature, extension time, cycle number) to obtain a single, strong band of the correct size.
-
Purify the PCR product before sequencing to remove primers and dNTPs.
-
-
Sequencing reaction failure:
-
Ensure the sequencing primer is correctly designed and at the optimal concentration.
-
Complex DNA sequences (e.g., high GC content, repeats) may require special sequencing protocols or primer design.
-
Quantitative Data
Table 1: Comparative Efficacy of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Sotorasib IC₅₀ (nM) | Adagrasib IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 | ~9 | Not available |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 | ~6 | Not available |
| NCI-H23 | Non-Small Cell Lung Cancer | Not available | 690.4 | Not available |
| SW1573 | Non-Small Cell Lung Cancer | Not available | >10,000 | Not available |
Note: Data for this compound, Sotorasib, and Adagrasib are compiled from various preclinical studies for illustrative purposes. Direct comparative studies may yield different results.
Table 2: Frequency of Acquired Resistance Mechanisms to KRAS G12C Inhibitors
| Resistance Mechanism | Frequency in NSCLC Patients | Frequency in CRC Patients |
| On-Target (KRAS alterations) | ||
| Secondary KRAS mutations | ~20% | ~30% |
| KRAS G12C amplification | ~5% | ~10% |
| Off-Target | ||
| MET Amplification | ~10% | <5% |
| Activating NRAS/BRAF mutations | <5% | ~15% |
| Oncogenic fusions (ALK, RET, etc.) | ~5% | <5% |
| Loss-of-function in NF1/PTEN | <5% | ~10% |
| Histologic Transformation | ~5% | Rare |
Note: Frequencies are approximate and based on clinical data from studies on sotorasib and adagrasib.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.
-
Chronic Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each concentration step, monitor cell morphology and proliferation. Allow the cells to adapt and recover before the next dose escalation.
-
Establishment of Resistant Clones: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50. The resistant cell line should exhibit a significantly higher IC50 compared to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
Objective: To assess the activation state of key signaling pathways in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed parental and resistant cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations and for various time points (e.g., 2, 6, 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the activation status.
Protocol 3: Sanger Sequencing of the KRAS Gene
Objective: To identify potential secondary mutations in the KRAS gene in this compound resistant cells.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cancer cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Design primers to amplify the coding region of the KRAS gene. Perform PCR using the extracted genomic DNA as a template.
-
PCR Product Purification: Run the PCR products on an agarose gel to confirm the amplification of a single band of the correct size. Purify the PCR product from the gel or directly from the PCR reaction using a purification kit.
-
Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product, a sequencing primer (either forward or reverse), and a BigDye Terminator cycle sequencing kit.
-
Sequencing and Analysis: Perform the sequencing reaction on a thermal cycler. Purify the sequencing products and run them on a capillary electrophoresis-based DNA sequencer. Analyze the resulting chromatograms using sequencing analysis software to identify any nucleotide changes compared to the reference sequence.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Overview of on-target and off-target resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
Avoiding off-target effects of IT-143B in experiments
Efforts to compile a technical support center, including troubleshooting guides and FAQs, for avoiding the off-target effects of IT-143B have been unsuccessful due to a lack of publicly available scientific data on the compound.
A comprehensive search for information regarding the mechanism of action, off-target effects, and experimental protocols for this compound did not yield the necessary details to create the requested content for researchers, scientists, and drug development professionals.
This compound is identified as a rare, higher homologue of the piericidin class, isolated from a Streptomyces species.[1] It has demonstrated activity against the fungus Aspergillus fumigatus, the gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] However, its broader pharmacological effects remain largely unexplored due to its limited availability.[1] The compound is soluble in ethanol, methanol, DMF, and DMSO.[1]
The following critical information, which is necessary to generate the requested troubleshooting guides, data tables, and diagrams, is not available in the public domain:
-
Mechanism of Action: Detailed information on the specific molecular targets and signaling pathways modulated by this compound is not available.
-
Off-Target Effects: There is no published data on the unintended molecular interactions or cellular effects of this compound.
-
Quantitative Data: Key metrics such as binding affinities, IC50/EC50 values for both on-target and potential off-target interactions, and optimal concentration ranges for various experimental systems have not been documented in accessible literature.
-
Experimental Protocols: Standardized and validated protocols for the use of this compound in different experimental models are not publicly available.
Without this foundational scientific data, it is not possible to provide specific guidance on mitigating off-target effects, troubleshoot potential experimental issues, or present quantitative data and signaling pathway diagrams as requested.
Further research and publication in peer-reviewed scientific journals are required to elucidate the pharmacological profile of this compound before such a technical support resource can be developed.
References
Best practices for working with limited quantities of IT-143B
This technical support center provides researchers, scientists, and drug development professionals with best practices for working with limited quantities of IT-143B. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a rare, higher homolog of the piericidin class of antibiotics, isolated from a Streptomyces species. While specific studies on this compound are limited, as a member of the piericidin family, its primary mechanism of action is the inhibition of the mitochondrial electron transport chain. Specifically, piericidins are potent inhibitors of NADH-ubiquinone oxidoreductase, also known as Complex I[1][2][3][4][5][6]. By binding to the ubiquinone binding site on Complex I, this compound is presumed to block the transfer of electrons, thereby disrupting mitochondrial respiration[1][2][7].
Q2: What are the known biological activities of this compound?
This compound has demonstrated activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells. Its potential as an anti-cancer agent is suggested by its activity against carcinoma cells.
Q3: How should I reconstitute and store this compound, especially given its limited quantity?
Given that this compound is a rare and valuable compound, proper handling during reconstitution and storage is critical to preserve its integrity and maximize its use.
-
Reconstitution:
-
This compound is soluble in ethanol, methanol, DMF, or DMSO. For cell-based assays, sterile DMSO is a common solvent.
-
To reconstitute, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of solvent to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 455.63 g/mol ), you would add 21.95 µL of solvent.
-
Vortex gently until the compound is fully dissolved.
-
-
Storage:
-
The powdered form of this compound should be stored at -20°C.
-
Once reconstituted, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound[8].
-
Store the aliquoted stock solutions at -20°C or, for longer-term storage, at -80°C[8].
-
Protect the compound from light by storing it in amber vials or wrapping the vials in foil[9].
-
Q4: What are the key safety precautions when working with this compound?
As with any research chemical with limited toxicological data, it is prudent to handle this compound with care.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact)[9][10][11][12].
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form or volatile solvents[9].
-
Avoid inhalation of the powder and direct contact with skin and eyes[9].
-
In case of a spill, follow standard laboratory procedures for cleaning up chemical spills, using appropriate absorbent materials[9].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed in experiments. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate Concentration: Errors in reconstitution calculation or pipetting of small volumes. 3. Low Cell Permeability: The compound may not be efficiently entering the cells. 4. Cell Line Resistance: The specific cell line may be insensitive to Complex I inhibition. | 1. Use freshly prepared aliquots for each experiment. Verify storage conditions. 2. Double-check all calculations. Use calibrated pipettes for small volumes. Consider serial dilutions to improve accuracy. 3. While piericidins are generally cell-permeable, consider increasing the incubation time or using a different solvent if solubility is suspected to be an issue in the media. 4. Test the compound on a different cell line known to be sensitive to mitochondrial inhibitors. Include a positive control for Complex I inhibition, such as Rotenone. |
| High variability between experimental replicates. | 1. Incomplete Solubilization: The compound is not fully dissolved in the stock solution or the final culture medium. 2. Precipitation in Media: The compound may precipitate out of the aqueous culture medium, especially at higher concentrations. 3. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1. Ensure the stock solution is clear and fully dissolved before use. Briefly vortex before making dilutions. 2. Visually inspect the culture medium after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your experiment. 3. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. |
| Unexpected cellular toxicity or off-target effects. | 1. High Compound Concentration: At higher concentrations, piericidins can induce the production of Reactive Oxygen Species (ROS), which can lead to non-specific toxicity[13]. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells. | 1. Perform a dose-response curve to determine the optimal concentration range. Consider co-treatment with an antioxidant to assess the role of ROS in the observed toxicity. 2. Ensure the final solvent concentration is well-tolerated by your cells (typically ≤0.5% for most cell lines). Include a vehicle control (solvent only) in your experiments. |
| Rapid change in the pH of the cell culture medium. | 1. Metabolic Shift: Inhibition of mitochondrial respiration can force cells to rely on glycolysis, leading to increased lactic acid production and acidification of the medium. 2. Bacterial or Fungal Contamination. | 1. This can be an indicator of on-target activity. Ensure the medium is adequately buffered (e.g., with HEPES) if pH stability is critical for your assay[14]. 2. Visually inspect the culture for signs of contamination and perform a sterility test if suspected. |
Data Summary
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁NO₄ | [1] |
| Molecular Weight | 455.63 g/mol | [1] |
| Purity | >95% by HPLC | [1][2] |
| Appearance | Not specified (Piericidin A is a pale yellow oil) | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1] |
| Storage Temperature | -20°C | [1] |
Biological Activity of this compound and Related Compounds
| Compound | Target | Activity | Cell Line/Organism | IC₅₀/Effective Concentration | Reference |
| This compound | Complex I (presumed) | Antifungal | Aspergillus fumigatus | Not specified | |
| This compound | Complex I (presumed) | Antibacterial | Micrococcus luteus | Not specified | |
| This compound | Complex I (presumed) | Antitumor | KB carcinoma cells | Not specified | |
| Piericidin A | Complex I | Cytotoxicity | Tn5B1-4 cells | 0.061 µM | [3] |
| Piericidin A | Complex I | Cytotoxicity | HepG2 cells | 233.97 µM | [3] |
| Piericidin A | Complex I | Cytotoxicity | Hek293 cells | 228.96 µM | [3] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Assays
-
Materials:
-
Vial of this compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Briefly centrifuge the vial of this compound to collect all the powder at the bottom.
-
Carefully open the vial in a chemical fume hood.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
96-well clear or opaque-walled plates (depending on the assay)
-
Reconstituted this compound stock solution
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration and calculate the IC₅₀ value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. toku-e.com [toku-e.com]
- 3. apexbt.com [apexbt.com]
- 4. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piericidin A - Wikipedia [en.wikipedia.org]
- 6. Inhibition of mitochondrial electron transport by piericidin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchchemshub.com [researchchemshub.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Cell culture contamination issues when using IT-143B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common cell culture contamination issues when working with the IT-143B osteosarcoma cell line.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving contamination in your this compound cell cultures.
Issue 1: Sudden Cloudiness and/or Color Change in Culture Medium
Possible Cause: Bacterial or Yeast Contamination
Observations:
-
Bacterial Contamination: The culture medium appears uniformly cloudy or turbid. A rapid drop in pH is common, causing the phenol red indicator in the medium to turn yellow. Under a microscope, you may see small, motile rod-shaped or spherical particles between the this compound cells.
-
Yeast Contamination: The medium may become cloudy, and you might observe small, budding, spherical or oval particles, often in chains. The pH may initially remain stable but will increase in later stages.
Immediate Actions:
-
Isolate: Immediately remove the contaminated flask or plate from the incubator to prevent cross-contamination to other cultures.
-
Verify: Examine the culture under a phase-contrast microscope at high magnification to confirm the presence of bacteria or yeast.
-
Discard: It is strongly recommended to discard the contaminated culture. Autoclave all contaminated flasks and media before disposal.
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture. Use a 10% bleach solution followed by 70% ethanol.
Prevention Workflow:
Caption: Workflow for preventing bacterial and yeast contamination.
Issue 2: Fuzzy Growth or Filaments in the Culture
Possible Cause: Fungal (Mold) Contamination
Observations: You may see white, gray, or black fuzzy growths, often floating on the surface of the medium or attached to the flask. Under the microscope, these appear as a network of thin, multicellular filaments (hyphae). The pH of the medium may remain stable in the early stages but can change as the contamination becomes more severe.
Immediate Actions:
-
Isolate: Immediately remove the contaminated flask.
-
Discard: Fungal contamination is difficult to eliminate and poses a significant risk of spreading through airborne spores. It is highly recommended to discard the culture.
-
Thorough Decontamination: Fungal spores are resilient. Decontaminate the entire incubator, biosafety cabinet, and surrounding area with a fungicide or a 10% bleach solution. Pay close attention to corners and hidden areas. Discard any shared reagents that may have been exposed.
Logical Relationship for Fungal Contamination Response:
Caption: Decision workflow upon detecting fungal contamination.
Issue 3: Slow Growth, Changes in Cell Morphology, but No Visible Contaminants
Possible Cause: Mycoplasma Contamination
Observations: this compound cells may show a reduced proliferation rate, changes in morphology (e.g., becoming more granular or detaching more easily), and decreased transfection efficiency. There will be no visible turbidity or pH change in the culture medium. Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.
Immediate Actions:
-
Isolate: Quarantine the suspected culture and any other cultures that may have been exposed.
-
Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR, ELISA, or a luminescence-based kit, to confirm the contamination.
-
Elimination (with caution): If the cell line is irreplaceable, treatment with a specific anti-mycoplasma reagent may be attempted. However, it is often best to discard the contaminated cells and start with a fresh, certified mycoplasma-free stock.[1][2]
Mycoplasma Detection and Elimination Workflow:
Caption: Workflow for detecting and managing mycoplasma contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants I should be aware of when culturing this compound cells?
A1: The most common contaminants in cell culture, including for this compound cells, are bacteria, fungi (yeasts and molds), and mycoplasma.[3] Cross-contamination with other cell lines is also a significant concern.
Q2: How can I prevent contamination in my this compound cultures?
A2: Prevention is key. Always use strict aseptic technique, work in a certified biosafety cabinet, use sterile reagents and media, regularly clean your incubator and equipment, and wear appropriate personal protective equipment. It is also good practice to quarantine new cell lines and regularly test for mycoplasma.
Q3: Is it safe to use antibiotics in my this compound culture medium?
A3: While antibiotics like penicillin-streptomycin can be used as a prophylactic measure, their routine use is not always recommended. Antibiotics can mask low-level bacterial contamination and may lead to the development of antibiotic-resistant strains. Furthermore, some antibiotics can have off-target effects on cell metabolism and gene expression. If you choose to use antibiotics, it is advisable to periodically culture your cells without them to unmask any cryptic infections.
Q4: I suspect mycoplasma contamination. What are the best detection methods?
A4: The most reliable methods for mycoplasma detection are PCR-based assays, which are highly sensitive and specific.[4] Other methods include ELISA, which detects mycoplasma antigens, and DNA staining (e.g., with Hoechst or DAPI), which allows for visualization of mycoplasma DNA as small fluorescent particles on and around the cells.
Q5: Can I salvage a culture that is contaminated with bacteria or fungi?
A5: While there are protocols for treating bacterial and fungal contamination with high concentrations of antibiotics or antifungals, this is generally not recommended. The treatments can be harsh on the cells, and it is difficult to ensure complete eradication of the contaminant. The best and safest practice is to discard the contaminated culture and start over with a fresh, uncontaminated stock.
Quantitative Data on Contamination
| Contaminant Type | Estimated Prevalence in Cell Cultures | Common Species/Genera | Key Characteristics |
| Mycoplasma | 11% - 35%[1][5] | M. orale, M. hyorhinis, M. arginini, M. fermentans, M. hominis, A. laidlawii[6] | No visible turbidity, alters cell metabolism and growth[1] |
| Bacteria | Varies widely | Staphylococcus, Pseudomonas, E. coli, Bacillus[7][8] | Turbid medium, rapid pH drop (yellow medium)[7] |
| Fungi (Yeast & Mold) | Less common than bacteria | Candida, Aspergillus, Penicillium, Cladosporium[8][9] | Visible colonies, filamentous growth, potential pH changes |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Cell culture supernatant from your this compound culture (cells should be near confluency).
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive/negative controls).
-
Sterile, nuclease-free microcentrifuge tubes.
-
Micropipettes and sterile, nuclease-free tips.
-
Thermal cycler.
-
Gel electrophoresis equipment and reagents.
Methodology:
-
Sample Preparation:
-
Collect 1 mL of the culture supernatant from your this compound cells.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new sterile tube and heat at 95°C for 5-10 minutes to lyse any mycoplasma present and release their DNA. This will be your test sample.
-
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the reaction mix according to the kit manufacturer's protocol. This typically involves adding the master mix, primers, and a small volume (1-2 µL) of your heat-treated supernatant.
-
Prepare a positive control reaction using the provided positive control DNA.
-
Prepare a negative control reaction using nuclease-free water instead of your sample.
-
-
Thermal Cycling:
-
Place the PCR tubes in a thermal cycler.
-
Run the cycling program as specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis of Results:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light.
-
A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band of the same size, and the negative control should show no band.
-
Protocol 2: Elimination of Bacterial Contamination (for irreplaceable cultures only)
Disclaimer: This procedure is a last resort and may not be 100% effective. It can also impact the characteristics of your this compound cells.
Materials:
-
Contaminated this compound cell culture.
-
Sterile Phosphate-Buffered Saline (PBS).
-
High-concentration antibiotic solution (e.g., a combination of penicillin-streptomycin at 5-10 times the normal concentration, or a broad-spectrum antibiotic like ciprofloxacin).
-
Fresh, sterile culture medium.
Methodology:
-
Wash the Cells:
-
Aspirate the contaminated medium from the culture flask.
-
Gently wash the cell monolayer two to three times with sterile PBS to remove as many bacteria as possible.
-
-
Antibiotic Treatment:
-
Add fresh culture medium containing the high concentration of antibiotics to the flask.
-
Incubate the cells for 24-48 hours.
-
-
Recovery and Observation:
-
After the treatment period, remove the antibiotic-containing medium.
-
Wash the cells again with sterile PBS.
-
Add fresh culture medium without antibiotics.
-
Culture the cells for several passages in antibiotic-free medium, closely monitoring for any signs of recurring contamination.
-
-
Verification:
-
After at least two passages in antibiotic-free medium, perform a sterility test by taking an aliquot of the culture supernatant and incubating it in a nutrient broth to see if any bacteria grow.
-
References
- 1. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 2. Elimination of mycoplasmas from infected cell lines using antibiotics [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the prevalence of mycoplasma contamination in cell culture via a survey of NCBI's RNA-seq archive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 7. The Bacterial Contamination of Allogeneic Bone and Emergence of Multidrug-Resistant Bacteria in Tissue Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Adjusting pH to improve IT-143B solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing IT-143B in their experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a novel piericidin-group antibiotic. It is known to be soluble in organic solvents such as methanol, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1] However, like other piericidins, it is sparingly soluble in aqueous solutions.[2][3]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
This is a common issue due to the compound's low water solubility. To improve dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: How does pH affect the solubility of this compound?
This compound contains a substituted pyridine ring, which is a weakly basic functional group. The solubility of such compounds is often pH-dependent. At a pH below the pKa of the pyridine ring, the nitrogen atom will be protonated, leading to a positively charged molecule. This charged form is generally more soluble in aqueous solutions.
Q4: What is the pKa of this compound and how can I use it to improve solubility?
Q5: Are there any stability concerns I should be aware of when adjusting the pH?
While adjusting the pH can improve solubility, it is important to consider the stability of the compound. Extremes of pH (highly acidic or highly alkaline) can lead to degradation of small molecules. It is recommended to perform pilot stability studies if the compound is to be stored in a pH-adjusted buffer for an extended period. For piericidin A, it is recommended to purge organic solvents with an inert gas, suggesting some sensitivity to oxidation.[2]
Troubleshooting Guide
Issue: Precipitate forms when diluting the organic stock solution of this compound into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | The concentration of this compound in the final aqueous solution is above its solubility limit. |
| 1. Decrease the final concentration: Try diluting the stock solution further into the aqueous buffer. | |
| 2. Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, always check the tolerance of your cells or assay to the solvent. | |
| 3. Adjust the pH of the aqueous buffer: As detailed in the FAQs, lowering the pH of the buffer to below the estimated pKa of this compound can increase its solubility. | |
| Buffer Incompatibility | Components of your buffer may be interacting with this compound, causing it to precipitate. |
| 1. Try a different buffer system: Test the solubility in a few different common biological buffers (e.g., citrate, acetate, phosphate) at the desired pH. | |
| Temperature Effects | Solubility can be temperature-dependent. |
| 1. Gentle warming: Briefly and gently warm the solution. However, be cautious as prolonged heating can degrade the compound. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H41NO4 | [1] |
| Molecular Weight | 455.63 g/mol | [1] |
| Appearance | Pale yellow oil | |
| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, DMF | [1] |
| Aqueous Solubility | Sparingly soluble | [2][3] |
| Estimated pKa | ~5.2 (based on similar compounds) |
Experimental Protocol: Preparation of a pH-Adjusted Solution of this compound
This protocol provides a general method for preparing a solution of this compound in an aqueous buffer by first dissolving it in an organic solvent and then adjusting the pH to improve solubility.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., 50 mM citrate buffer)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the this compound in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Prepare the pH-Adjusted Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., 50 mM citrate buffer).
-
Using a calibrated pH meter, adjust the pH of the buffer to the target value (e.g., pH 4.0) using 1 M HCl or 1 M NaOH.
-
-
Dilute the Stock Solution into the pH-Adjusted Buffer:
-
While vortexing the pH-adjusted aqueous buffer, slowly add the this compound stock solution to achieve the desired final concentration.
-
Note: It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
-
Final Check and Use:
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, it is ready for use in your experiment.
-
If a precipitate is observed, refer to the troubleshooting guide.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot solubility issues with this compound.
Signaling Pathway
While the direct signaling pathways affected by this compound are not fully elucidated, its structural similarity to other piericidins strongly suggests it acts as an inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).
References
Selecting appropriate controls for IT-143B experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with IT-143B. The content is organized into troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low activity of this compound | Degradation of this compound: Improper storage or handling. | Store this compound at -20°C.[1][2] Prepare fresh dilutions in a suitable solvent like DMSO, ethanol, or methanol for each experiment.[1] |
| Incorrect concentration: Suboptimal dosage for the target cells. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line or organism. | |
| Cellular resistance: Target cells may have intrinsic or acquired resistance mechanisms. | For fungi like Aspergillus fumigatus, resistance can arise from mutations in mitochondrial complex I.[3][4] Consider using a different cell line or investigating resistance pathways. | |
| High background or off-target effects | Solvent toxicity: The vehicle used to dissolve this compound may be affecting the cells. | Include a vehicle-only control in your experiments to assess the effect of the solvent at the concentration used. |
| Non-specific binding: this compound may be interacting with other cellular components. | Use the lowest effective concentration of this compound. Consider including a structurally related but inactive compound as a negative control, if available. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at the appropriate confluency for your assay. |
| Pipetting errors: Inaccurate dispensing of this compound or reagents. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy and precision. | |
| Assay variability: Inconsistent incubation times or temperature. | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. | |
| Unexpected cellular morphology | Cytotoxicity: High concentrations of this compound can lead to cell death. | Observe cells under a microscope at different time points and concentrations to assess morphological changes indicative of apoptosis or necrosis. Lower the concentration if necessary. |
| Mitochondrial stress: Inhibition of mitochondrial complex I can alter mitochondrial morphology. | Consider using mitochondrial-specific fluorescent dyes to visualize mitochondrial morphology and health. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a member of the piericidin class of antibiotics.[1] Piericidins are known inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[5][6] By inhibiting this complex, this compound disrupts cellular respiration and the production of ATP, leading to cellular dysfunction and, ultimately, cell death.
Q2: What are the appropriate controls for an experiment using this compound?
A2: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. This control helps to distinguish the effects of this compound from any effects of the solvent itself.
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell growth and function.
-
Positive Control (for cytotoxicity assays): Use a known inducer of apoptosis or cell death in your specific cell type (e.g., staurosporine) to confirm that the assay is working correctly.
-
Positive Control (for mitochondrial complex I activity assays): Use a well-characterized mitochondrial complex I inhibitor, such as rotenone or piericidin A, to validate your assay setup.[5][6]
Q3: How does this compound affect different types of organisms?
A3: this compound has shown activity against a range of organisms:
-
Aspergillus fumigatus (Fungus): As a mitochondrial complex I inhibitor, this compound disrupts the fungus's cellular respiration. This can also lead to the dysregulation of secondary metabolite gene clusters and reduced virulence.[3][4]
-
Micrococcus luteus (Gram-positive bacterium): this compound inhibits the bacterial NADH-ubiquinone oxidoreductase, which is a key component of the bacterial electron transport chain, thereby disrupting energy production.[6]
-
KB Carcinoma Cells (Human cancer cell line): In these cells, which are a HeLa derivative, inhibition of mitochondrial complex I by this compound leads to decreased ATP production, increased production of reactive oxygen species (ROS), and the induction of apoptosis (programmed cell death).[5]
Q4: What are the expected downstream effects of this compound treatment in eukaryotic cells?
A4: Inhibition of mitochondrial complex I by this compound can trigger several downstream signaling events in eukaryotic cells, including:
-
Decreased ATP levels: The primary consequence of blocking the electron transport chain.
-
Increased Reactive Oxygen Species (ROS) production: Disruption of electron flow can lead to the generation of superoxide and other ROS.
-
Induction of Apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway, often involving the release of cytochrome c and the activation of caspases.[5]
-
Changes in Gene Expression: Cells respond to mitochondrial stress by altering the expression of genes involved in metabolism, stress responses, and cell survival.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in KB Carcinoma Cells
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of KB carcinoma cells using a standard MTT assay.
Materials:
-
KB carcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KB cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from picomolar to micromolar. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a mitochondrial complex I inhibitor.
Caption: Logical workflow for selecting appropriate controls for this compound experiments.
References
- 1. Mitochondrial Complex I Is a Global Regulator of Secondary Metabolism, Virulence and Azole Sensitivity in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Complex I Is a Global Regulator of Secondary Metabolism, Virulence and Azole Sensitivity in Fungi | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Induction of mitochondrial dysfunction and apoptosis in HeLa cells by bis-pyridinium oximes, a newly synthesized family of lipophilic biscations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction is involved in the cellular activity inhibition by eleutheroside B in SMMC-7721 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: A Novel KRAS G12C Inhibitor vs. Adagrasib (MRTX849)
A Note on the Investigational Compound: Initial searches for "IT-143B" did not yield information on a relevant oncology compound. However, literature describing a novel, potent, and selective KRAS G12C inhibitor designated as "143D " has been identified, which includes direct preclinical comparisons to Adagrasib (MRTX849). This guide will therefore provide a comparative analysis of 143D and Adagrasib, assuming "143D" is the intended compound of interest for this comparison.
This guide offers an objective comparison of the preclinical and clinical performance of the novel KRAS G12C inhibitor 143D against the FDA-approved drug Adagrasib (MRTX849). The information is intended for researchers, scientists, and drug development professionals, providing supporting experimental data and methodologies.
Mechanism of Action
Both 143D and Adagrasib are covalent inhibitors that specifically target the KRAS G12C mutant protein.[1][2] The KRAS protein acts as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell proliferation and survival, such as the MAPK pathway.[2][3] The G12C mutation, which substitutes glycine with cysteine at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell growth.[3][4]
Both inhibitors capitalize on the unique cysteine residue present in the mutant protein. They irreversibly bind to this cysteine when KRAS G12C is in its inactive, GDP-bound state.[4][5] This covalent bond traps the protein in its "off" state, effectively blocking downstream oncogenic signaling.[4][5]
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of IT-143B and Other Piericidin Antibiotics: Efficacy and Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel therapeutic agents, a comprehensive comparative analysis of the piericidin class of antibiotics highlights the distinct efficacy profile of IT-143B. This guide provides a detailed examination of this compound in relation to other notable piericidins, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The piericidin family of antibiotics, naturally produced by Streptomyces species, are recognized for their potent inhibitory effects on the mitochondrial electron transport chain. This guide focuses on the comparative efficacy of this compound, a rare higher homologue of piericidin, against other members of its class, including the well-studied Piericidin A and other recently discovered analogues.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and other selected piericidin antibiotics against various bacterial strains and cancer cell lines. This quantitative data allows for a direct comparison of their potency.
Table 1: Antibacterial Activity of Piericidin Antibiotics (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Micrococcus luteus | 6.25 | [1][2] |
| Piericidin A | Not specified | Not specified | |
| Glucopiericidin A & B | Various bacteria | Better than Piericidin A |
Table 2: Cytotoxic Activity of Piericidin Antibiotics (IC50)
| Compound | Cell Line | IC50 | Reference |
| This compound | KB | 1.1 ng/mL | [1] |
| IT-143A | KB | 0.36 ng/mL | [3] |
| Piericidin A | HCT-116 | 0.020 µM | [4] |
| Piericidin A | PSN1 | 12.03 µM | [4] |
| Piericidin A | T98G | >12.03 µM | [4] |
| Piericidin A | A549 | >12.03 µM | [4] |
| Piericidins C7 | Rat glia cells (E1A-transformed) | 1.5 nM | |
| Piericidins C7 | Neuro-2a mouse neuroblastoma | 0.83 nM | |
| Piericidins C8 | Rat glia cells (E1A-transformed) | 0.45 nM | |
| Piericidins C8 | Neuro-2a mouse neuroblastoma | 0.21 nM | |
| Piericidins L & M | OS-RC-2 | 2.2 µM & 4.5 µM | |
| Piericidins derivatives (2-5) | HL-60 | <0.1 µM | |
| 11-demethyl-glucopiericidin A | ACHN, HL-60, K562 | 2.3 µM, 1.3 µM, 5.5 µM |
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
Piericidin antibiotics share a common mechanism of action, targeting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. By competitively inhibiting the binding of ubiquinone, they disrupt the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis.
Caption: Inhibition of Mitochondrial Complex I by Piericidin Antibiotics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
4. Solubilization of Formazan:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method - CLSI Guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
1. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent (e.g., this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).
4. Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
5. Reading the MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This comparative guide provides a foundational overview of the efficacy of this compound in relation to other piericidin antibiotics. The presented data indicates that this compound exhibits potent antibacterial and cytotoxic activities. Further comprehensive studies are warranted to fully elucidate its therapeutic potential and to establish a broader comparative profile against a wider range of piericidin analogues and clinically relevant pathogens and cancer cell lines. The provided experimental protocols offer a standardized framework for such future investigations.
References
A Comparative Guide to the Mechanisms of Action: IT-143B vs. Piericidin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of IT-143B and Piericidin A, two members of the piericidin class of antibiotics. While both compounds are recognized for their biological activities, the depth of scientific understanding regarding their specific molecular mechanisms differs significantly. This document aims to present the available experimental data objectively, highlight the well-characterized actions of Piericidin A, and underscore the areas where further research is needed for this compound.
Overview and Key Differences
Piericidin A is a well-established and potent inhibitor of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase).[1] Its mechanism of action has been extensively studied, revealing its role in disrupting cellular respiration, inducing apoptosis, and modulating reactive oxygen species (ROS) production.[2]
This compound, on the other hand, is described as a rare, higher homologue of Piericidin A.[3] While it has demonstrated biological activity against certain fungi, bacteria, and cancer cell lines, detailed mechanistic studies comparable to those for Piericidin A are not currently available in the public domain.[3] Therefore, a direct and comprehensive comparison of their mechanisms of action is limited by the scarcity of data on this compound.
Mechanism of Action: A Detailed Look
Piericidin A: A Potent Inhibitor of Mitochondrial Complex I
Piericidin A acts as a specific and potent inhibitor of mitochondrial complex I, the first and largest enzyme in the electron transport chain.[1] Its structural similarity to ubiquinone (Coenzyme Q) allows it to competitively bind to the ubiquinone binding site on complex I, thereby blocking the transfer of electrons from NADH to ubiquinone.[4][5] This inhibition disrupts the proton-pumping activity of complex I, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[2]
The consequences of complex I inhibition by Piericidin A are multifaceted and include:
-
Inhibition of Cellular Respiration: By blocking the electron transport chain, Piericidin A significantly reduces oxygen consumption and ATP production.
-
Induction of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the formation of superoxide radicals, contributing to oxidative stress.[2]
-
Induction of Apoptosis: Piericidin A has been shown to induce programmed cell death in various cell types, often through the mitochondrial intrinsic pathway.[6][7] This is characterized by the loss of mitochondrial membrane potential and the activation of caspases.[6][7]
This compound: A Homologue with Undefined Mechanism
This compound is a structural analogue of Piericidin A.[3] While it is presumed to share a similar target due to its classification as a piericidin, there is a lack of published experimental data to confirm its mechanism of action. It has been reported to be active against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[3] However, specific details regarding its interaction with mitochondrial complex I, its binding site, inhibitory potency, and its effects on cellular signaling pathways remain to be elucidated.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Piericidin A. No comparable data has been found for this compound in the reviewed literature.
| Parameter | Piericidin A | This compound | References |
| Target | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Presumed to be Mitochondrial Complex I | [1][3] |
| Binding Site | Ubiquinone binding site | Not determined | [4][5] |
| IC50 (Complex I Inhibition) | Not specified in reviewed sources | Not determined | |
| IC50 (Cell Viability) | Varies by cell line (e.g., low nM to µM) | Not determined |
Signaling Pathways and Experimental Workflows
Piericidin A-Induced Apoptosis Pathway
Piericidin A's inhibition of mitochondrial complex I triggers a cascade of events leading to apoptosis, primarily through the intrinsic pathway.
Caption: Piericidin A-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Mitochondrial Function and Apoptosis
The following diagram illustrates a typical experimental workflow to investigate the effects of compounds like Piericidin A on mitochondrial function and apoptosis.
Caption: Experimental workflow for compound analysis.
Experimental Protocols
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of isolated mitochondria.
-
Principle: The assay follows the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Protocol:
-
Isolate mitochondria from control and treated cells or tissues.
-
Prepare a reaction buffer containing phosphate buffer, magnesium chloride, and potassium cyanide (to inhibit complex IV).
-
Add isolated mitochondria to the reaction buffer in a spectrophotometer cuvette.
-
Initiate the reaction by adding NADH.
-
Record the change in absorbance at 340 nm over time. The rate of decrease is proportional to complex I activity.
-
To test inhibitors, pre-incubate the mitochondria with the compound before adding NADH.[8][9]
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect mitochondrial superoxide.
-
Principle: Probes like MitoSOX™ Red are selectively targeted to mitochondria and fluoresce upon oxidation by superoxide.
-
Protocol:
-
Culture cells in appropriate plates.
-
Treat cells with the test compound for the desired time.
-
Load the cells with the mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in mitochondrial ROS.[10][11]
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This assay uses the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
-
Principle: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Protocol:
-
Culture and treat cells as required.
-
Incubate the cells with JC-1 staining solution.
-
Wash the cells to remove the staining solution.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Quantify the red and green fluorescence intensities to determine the ratio, which reflects the mitochondrial membrane potential.[12][13][14]
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Harvest and wash the treated and control cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[4][15]
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Prepare total protein lysates from treated and control cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16][17]
-
Conclusion
Piericidin A is a well-documented inhibitor of mitochondrial complex I with a clearly defined mechanism of action that leads to the disruption of cellular respiration and induction of apoptosis. In stark contrast, this compound, despite being a homologue of Piericidin A, remains largely uncharacterized in terms of its molecular mechanism. The provided experimental protocols offer a robust framework for future studies aimed at elucidating the specific actions of this compound and enabling a more direct and comprehensive comparison with Piericidin A. Further research into this compound is essential to understand its therapeutic potential and its place within the broader class of piericidin antibiotics.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 6. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial complex activity assays [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sm.unife.it [sm.unife.it]
- 11. Measurement of Mitochondrial ROS Formation | Springer Nature Experiments [experiments.springernature.com]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. 101.200.202.226 [101.200.202.226]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Potency: 143D, Sotorasib, and Adagrasib as KRAS G12C Inhibitors
In the landscape of targeted cancer therapies, the development of inhibitors for the once "undruggable" KRAS oncogene has marked a significant breakthrough. This guide provides a comparative analysis of the IC50 values of a novel KRAS G12C inhibitor, 143D, alongside two clinically approved inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Potency Comparison (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for 143D, Sotorasib, and Adagrasib against KRAS G12C mutant cancer cell lines. It is important to note that IC50 values can vary based on the cell line used, assay conditions (e.g., 2D vs. 3D culture), and the duration of treatment.
| Inhibitor | Target | Cell Line / Assay | IC50 Value | Reference |
| 143D | KRAS G12C | KRAS G12C-transformed Ba/F3 cells | ~10 nM | [1] |
| SOS1-KRAS G12C interaction (HTRF assay) | 21.1 nM | [1] | ||
| Sotorasib (AMG-510) | KRAS G12C | KRAS G12C cell lines | 4 - 32 nM | [2][3] |
| NCI-H358 | 6 nM | [4][5][6] | ||
| MIA PaCa-2 | 9 nM | [4][5][6] | ||
| Adagrasib (MRTX849) | KRAS G12C | Cellular assay | ~5 nM | [7][8] |
| KRAS G12C-mutant cell lines (2D) | 10 - 973 nM | [9][10][11] | ||
| KRAS G12C-mutant cell lines (3D) | 0.2 - 1042 nM | [9][11] |
Experimental Protocols for IC50 Determination
The determination of IC50 values is a fundamental experiment in drug discovery. Below is a generalized protocol for a cell viability assay, a common method used to assess the potency of KRAS inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is indicative of metabolically active cells.[12]
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
KRAS inhibitor (143D, Sotorasib, or Adagrasib)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and incubated overnight to allow for attachment.[6][12]
-
Compound Treatment: A serial dilution of the KRAS inhibitor is prepared in the culture medium. The existing medium is removed from the cells, and the diluted inhibitor is added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 72 to 120 hours, at 37°C in a 5% CO2 incubator.[12]
-
Assay Execution: The plate and the CellTiter-Glo® reagent are brought to room temperature. The reagent is then added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[12]
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal from treated wells is normalized to the vehicle control. The IC50 value is then calculated by plotting the normalized cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.[12]
KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. Mutations in KRAS, such as G12C, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, trapping KRAS in its inactive, GDP-bound state and thereby inhibiting downstream signaling.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Selectivity of IT-143B: A Comparative Analysis Against Leading KRASG12C Inhibitors
For Immediate Release
This guide provides a detailed comparison of the novel KRASG12C inhibitor, IT-143B (identified in recent literature as 143D), against the established therapies Sotorasib (AMG 510) and Adagrasib (MRTX849). The focus of this analysis is the validation of this compound's selectivity for the KRASG12C mutant over wild-type KRAS, a critical attribute for minimizing off-target effects and enhancing therapeutic index. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
The emergence of covalent inhibitors targeting the KRASG12C mutation has marked a significant breakthrough in oncology. This compound (143D) is a novel, highly potent, and selective KRASG12C inhibitor that has demonstrated promising preclinical activity.[1][2][3][4] This guide synthesizes available data to objectively compare its performance with Sotorasib and Adagrasib, focusing on biochemical potency and cellular selectivity. The data indicates that this compound (143D) exhibits a high degree of selectivity for KRASG12C, comparable to that of Adagrasib, with minimal activity against wild-type KRAS.
Comparative Performance Data
The selectivity of KRASG12C inhibitors is paramount to their clinical success. The following tables summarize the available quantitative data for this compound (143D), Sotorasib, and Adagrasib, highlighting their potency against the KRASG12C mutant and their comparative lack of activity against the wild-type protein.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| This compound (143D) | Biochemical (SOS1-mediated nucleotide exchange) | KRASG12C | 21.1 | [1] |
| Biochemical (SOS1-mediated nucleotide exchange) | KRASG12D | Little to no effect | [1] | |
| Cellular (Cell Viability) | Wild-Type KRAS Cell Lines | Insensitive | [3] | |
| Adagrasib (MRTX849) | Biochemical (SOS1-mediated nucleotide exchange) | KRASG12C | Comparable to 143D | [1] |
| Cellular (Cell Viability) | Various KRASG12C Mutant Cell Lines | 10 - 973 (2D) / 0.2 - 1042 (3D) | [5] | |
| Sotorasib (AMG 510) | Biochemical | KRASG12C | 8.88 | [6] |
| Biochemical | Wild-Type KRAS | No inhibitory effect | [7] |
Table 1: Biochemical and Cellular Potency of KRASG12C Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency.
Signaling Pathway and Mechanism of Action
KRAS is a central node in intracellular signaling, primarily activating the MAPK/ERK and PI3K/AKT pathways to drive cell proliferation and survival. The G12C mutation results in a constitutively active KRAS protein. Covalent KRASG12C inhibitors, including this compound (143D), Sotorasib, and Adagrasib, selectively bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state. This prevents downstream signaling and inhibits tumor growth.
Caption: KRASG12C signaling pathway and inhibitor point of action.
Experimental Protocols
The validation of this compound's selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of KRASG12C inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for KRASG12C:SOS1 Interaction
This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between KRASG12C and the guanine nucleotide exchange factor SOS1, which is crucial for KRAS activation.
-
Principle: The assay utilizes a competitive format where the test compound competes with a fluorescently labeled GTP analog for binding to the KRASG12C protein. Inhibition of the KRASG12C:SOS1 interaction prevents nucleotide exchange, resulting in a decreased FRET signal.[8][9]
-
Procedure:
-
Recombinant His-tagged KRASG12C protein is incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
A GTP-Red fluorescent ligand and an anti-His antibody labeled with a Europium cryptate donor are added.
-
The reaction is incubated to allow for binding competition.
-
The TR-FRET signal is measured on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assay: Cell Viability (MTT or SRB Assay)
This assay determines the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines harboring either the KRASG12C mutation or wild-type KRAS.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods that measure cell proliferation and viability.[1][10]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the inhibitor or a vehicle control (DMSO).
-
After a 72-120 hour incubation period, the appropriate reagent (MTT or SRB) is added.
-
The absorbance is read on a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined.
-
Caption: General experimental workflow for inhibitor validation.
Conclusion
The available preclinical data strongly supports the high selectivity of this compound (143D) for the KRASG12C mutant over wild-type KRAS. Its biochemical potency in inhibiting the KRASG12C-SOS1 interaction is comparable to that of Adagrasib. Furthermore, cellular assays confirm its selective anti-proliferative activity against KRASG12C-mutant cell lines, while wild-type KRAS cells remain largely unaffected. These findings position this compound (143D) as a promising candidate for further development in the treatment of KRASG12C-driven cancers. Continued investigation and head-to-head clinical trials will be necessary to fully elucidate its therapeutic potential relative to existing inhibitors.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
- 4. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Navigating Drug Resistance: A Comparative Analysis of Cross-Resistance Profiles in the 143B Osteosarcoma Cell Line
For Immediate Release
A comprehensive analysis of cross-resistance patterns in the 143B human osteosarcoma cell line reveals intricate and often drug-specific mechanisms of resistance that have significant implications for the development of sequential and combination cancer therapies. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of how resistance to one anticancer agent can influence sensitivity to others in this widely used preclinical cancer model.
The development of drug resistance remains a primary obstacle in the successful treatment of osteosarcoma. The 143B cell line, derived from a human osteosarcoma, serves as a critical tool for investigating the molecular underpinnings of this phenomenon. Studies have focused on inducing resistance to cornerstone chemotherapeutic agents such as doxorubicin, cisplatin, and methotrexate, and subsequently examining the cross-resistance profiles to other drugs.
Comparative Efficacy of Anticancer Drugs in Resistant 143B Cell Lines
The development of resistance to a specific anticancer drug in 143B cells can dramatically alter their response to subsequent treatments. The following tables summarize the quantitative data from studies investigating these effects, primarily focusing on the half-maximal inhibitory concentration (IC50), which denotes the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line Variant | Drug | IC50 (Parental 143B) | IC50 (Resistant 143B) | Resistance Index (RI) | Reference |
| 143b-DxR | Doxorubicin | 50 nM | >1000 nM | >20 | [1][2] |
| HOS-143B/DOXR8 | Doxorubicin | Not Specified | Significantly Higher | Not Specified | [3] |
| HOS-143B-cis-r | Cisplatin | Not Specified | Significantly Higher | Not Specified | [4] |
| 143B-MTXSR | Methotrexate | Not Specified | 5,500-fold higher | 5500 | [5] |
Table 1: Resistance Profiles of 143B Cell Line Variants to Inducing Anticancer Drugs. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. A higher RI indicates a greater level of resistance.
A key finding in cross-resistance studies is that resistance to one drug does not uniformly confer resistance to all others. In some instances, a phenomenon known as collateral sensitivity can occur, where resistance to one agent increases the sensitivity to another.
| Resistant Cell Line | Cross-Resistance/Sensitivity | Drug Tested | Observation | Reference |
| Doxorubicin-Resistant (DX-R) | Collateral Sensitivity | Cisplatin | Increased response | [2] |
| Doxorubicin-Resistant (DX-R) | Collateral Sensitivity | Methotrexate | Increased response | [2] |
| HOS-143B/TRIR8 (Triple Resistant) | Mixed | Doxorubicin, Methotrexate | Resistant | [3] |
| HOS-143B/TRIR8 (Triple Resistant) | Sensitivity | Cisplatin | Not resistant | [3] |
Table 2: Cross-Resistance and Collateral Sensitivity in Resistant 143B Cell Lines. This table highlights the variable responses of drug-resistant 143B cells to different anticancer agents.
Unraveling the Mechanisms of Resistance and Cross-Resistance
The observed cross-resistance patterns are underpinned by specific molecular mechanisms. The most prominently documented mechanism in doxorubicin-resistant 143B cells is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene[1][2][3][6]. P-gp is an efflux pump that actively removes a wide range of structurally and functionally diverse drugs from the cell, leading to multidrug resistance (MDR).
In contrast, resistance to cisplatin in 143B cells has been associated with the enrichment of cancer stem cell-like properties and the involvement of multiple genes[7][8]. Other mechanisms of resistance in osteosarcoma cells include alterations in drug targets, such as reduced expression of topoisomerase II in doxorubicin-resistant cells, and disruptions in cell cycle and apoptosis pathways[9].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and Characterization of Single and Triple-Agent Resistant Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Loss of Malignancy of Super-Methotrexate-resistant Osteosarcoma Cells Is Associated With an Increase of Methylated Histone Marks H3K9me3 and H3K27me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of resistance to chemotherapy in osteosarcoma and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-resistant osteosarcoma cells possess cancer stem cell properties in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of genes contributing to cisplatin resistance in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Conventional Therapies for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of IT-143B Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of IT-143B and its analogues within the piericidin class of natural products. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the underlying biological pathways to support further investigation and drug discovery efforts.
This compound is a member of the piericidin family, a class of microbial metabolites known for their potent biological activities, including antifungal, antibacterial, and antitumor effects.[1] The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts cellular respiration and ATP production, leading to cytotoxicity in susceptible organisms and cells. This guide focuses on the comparative bioactivity of this compound and related piericidin analogues, providing a framework for understanding their structure-activity relationships.
Bioactivity Data of Piericidin Analogues
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| Piericidin A | NADH Oxidase | 0.061 | Tn5B1-4 cells | [2] |
| Piericidin A | NADH Oxidase | 233.97 | HepG2 cells | [2] |
| Piericidin A | NADH Oxidase | 228.96 | Hek293 cells | [2] |
Note: The significant difference in Piericidin A's IC50 between insect-derived Tn5B1-4 cells and human-derived HepG2 and Hek293 cells highlights a potential for selective toxicity, a key consideration in drug development. Further studies are required to determine the specific IC50 of this compound and its synthetic analogues across a range of cell lines.
Experimental Protocols
The primary assay used to determine the bioactivity of this compound and its analogues is the NADH Oxidase Inhibition Assay . This assay measures the effect of the compounds on the activity of Complex I of the mitochondrial electron transport chain.
NADH Oxidase Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the NADH oxidase activity (IC50).
Materials:
-
Isolated mitochondria (e.g., from bovine heart or specific cell lines)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Ubiquinone (Coenzyme Q)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the chosen source using standard differential centrifugation techniques. The protein concentration of the mitochondrial suspension should be determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, a known concentration of mitochondria, and ubiquinone.
-
Incubation with Inhibitor: Add varying concentrations of the test compound (or vehicle control) to the reaction mixtures and incubate for a specific period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a saturating concentration of NADH.
-
Measurement of Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the NADH oxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mitochondrial electron transport chain and the inhibitory action of this compound analogues on Complex I.
Caption: General experimental workflow for determining the IC50 of this compound analogues.
References
A Head-to-Head Comparison of IT-143B and Standard-of-Care in Oncology
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Novel Anticancer Agent
This guide provides a comprehensive, data-driven comparison of the novel investigational agent IT-143B against current standard-of-care therapies. Emerging evidence strongly indicates that this compound is a potent and selective inhibitor of the KRASG12C mutation, a key oncogenic driver in several challenging cancers. This shifts the comparative focus from broad-spectrum chemotherapy to a targeted approach, specifically against KRASG12C-mutated malignancies.
Recent preclinical data, published under the identifier 143D , reveals that this compound demonstrates comparable or superior antitumor activity to approved KRASG12C inhibitors, sotorasib and adagrasib.[1][2] This positions this compound as a promising next-generation therapeutic in this class. This guide will synthesize the available preclinical data for this compound and compare it with the established efficacy of standard-of-care treatments for KRASG12C-mutated cancers, including targeted inhibitors and traditional chemotherapy.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound (143D) in comparison to standard-of-care KRASG12C inhibitors.
Table 1: In Vitro Antiproliferative Activity (IC50, nM) of this compound (143D) vs. Standard-of-Care KRASG12C Inhibitors
| Cell Line | Cancer Type | This compound (143D) IC50 (nM) | Sotorasib (AMG510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 | 12.6 ± 0.7 | 11.1 ± 0.9 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 | Not Reported | Not Reported |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 | Not Reported | Not Reported |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 | Not Reported | Not Reported |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 | Not Reported | Not Reported |
| Ba/F3-KRASG12C | Engineered Cell Line | 80.0 ± 19.0 | 12.6 ± 0.7 | 11.1 ± 0.9 |
Data for 143D is derived from a 2023 publication in Acta Pharmacologica Sinica.[1][2]
Table 2: In Vivo Antitumor Efficacy of this compound (143D) in Xenograft Models
| Xenograft Model | Cancer Type | Treatment and Dose | Tumor Growth Inhibition (%) | Notes |
| MIA PaCa-2 | Pancreatic Cancer | 143D (oral) | Dose-dependent | Well-tolerated with no significant body weight loss. |
| NCI-H358 | Non-Small Cell Lung Cancer | 143D (oral) | Dose-dependent | Sustained inhibition of KRAS signaling and tumor regression. |
| NCI-H1373 | Non-Small Cell Lung Cancer | 143D (oral) | Dose-dependent |
Data for 143D is derived from a 2023 publication in Acta Pharmacologica Sinica.[1][2]
Mechanism of Action: KRASG12C Inhibition
This compound (143D) is a covalent inhibitor that selectively targets the cysteine residue of the KRASG12C mutant protein. This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. By binding to KRASG12C, this compound prevents it from interacting with its downstream effectors, thereby inhibiting these oncogenic signals and leading to G1-phase cell cycle arrest and apoptosis in cancer cells.[1][2]
The broader class of piericidin antibiotics, to which this compound belongs, are also known as inhibitors of mitochondrial complex I (NADH-ubiquinone oxidoreductase).[3][4][5] This inhibition of the mitochondrial electron transport chain can also contribute to anticancer effects by disrupting cellular energy metabolism.[3][4][5]
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound (143D).
Standard-of-Care for KRASG12C-Mutated Cancers
The standard-of-care for patients with KRASG12C-mutated cancers has evolved with the advent of targeted therapies.
-
Targeted Therapy:
-
Sotorasib (AMG510): The first FDA-approved KRASG12C inhibitor, primarily for non-small cell lung cancer (NSCLC).
-
Adagrasib (MRTX849): Another approved KRASG12C inhibitor for NSCLC and colorectal cancer.
-
-
Chemotherapy:
-
NSCLC: Platinum-based doublet chemotherapy (e.g., cisplatin or carboplatin combined with pemetrexed for non-squamous NSCLC) remains a cornerstone of treatment, often in combination with immunotherapy.
-
Colorectal Cancer: Regimens such as FOLFOX (folinic acid, fluorouracil, and oxaliplatin) or FOLFIRI (folinic acid, fluorouracil, and irinotecan) are commonly used.
-
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound (143D).
Cell Proliferation Assay: Human cancer cell lines with the KRASG12C mutation were seeded in 96-well plates and treated with varying concentrations of 143D, sotorasib, or adagrasib for a specified duration (e.g., 72 hours). Cell viability was assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Caption: Experimental workflow for the in vitro cell proliferation assay.
Western Blot Analysis: KRASG12C-mutant cells were treated with this compound (143D) for a defined period. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against key proteins in the KRAS signaling pathway (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT) and a loading control (e.g., β-actin). Following incubation with a secondary antibody, the protein bands were visualized to assess the inhibition of downstream signaling.
In Vivo Xenograft Studies: Human KRASG12C-mutant cancer cells were subcutaneously implanted into immunodeficient mice. Once tumors reached a specified volume, the mice were randomized into vehicle control and treatment groups. This compound (143D) was administered orally at various doses. Tumor volume and body weight were measured regularly throughout the study to evaluate antitumor efficacy and toxicity.
Conclusion
The preclinical data for this compound (143D) demonstrate a potent and selective inhibitor of the KRASG12C oncoprotein with a promising efficacy and pharmacokinetic profile.[1][2] Its in vitro and in vivo activity appears comparable, and in some aspects potentially superior, to the approved KRASG12C inhibitors sotorasib and adagrasib. These findings strongly support the continued development of this compound as a potential new therapeutic option for patients with KRASG12C-mutated cancers. Further clinical investigation is warranted to establish its safety and efficacy in human subjects and to directly compare its performance against the current standards of care in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of IT-143B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of IT-143B, a piericidin-group antibiotic with anti-cancer properties, against other notable mitochondrial complex I inhibitors, Metformin and IACS-010759. The content is based on available preclinical and clinical data to aid in the evaluation of these compounds for further investigation.
Introduction to this compound and Mitochondrial Complex I Inhibition
This compound is a novel piericidin-group antibiotic isolated from Streptomyces sp.[1][2]. Piericidins are recognized for their potent biological activities, including anti-fungal, anti-bacterial, and notably, anti-cancer effects. The primary mechanism of action for this class of compounds is the inhibition of the mitochondrial NADH-ubiquinone oxidoreductase, also known as Complex I, a critical component of the electron transport chain.
Inhibition of mitochondrial complex I disrupts cellular respiration, leading to a decrease in ATP production, an increase in the generation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis in cancer cells. This mode of action makes mitochondrial complex I an attractive target for cancer therapy. This guide benchmarks the safety profile of this compound, using its close analog piericidin A as a reference, against two other well-documented mitochondrial complex I inhibitors: Metformin, a widely used anti-diabetic drug being repurposed for oncology, and IACS-010759, a potent and selective inhibitor that underwent clinical investigation.
Comparative Safety and Toxicology
The following table summarizes the available quantitative safety data for this compound (represented by piericidin A due to limited public data on this compound itself), Metformin, and IACS-010759.
| Parameter | Piericidin A (as a proxy for this compound) | Metformin | IACS-010759 |
| Acute Toxicity (LD50) | Mouse (oral): 3.17 mg/kg | Mouse (oral): ~1500-2400 mg/kg[3][4] | Not publicly available. Preclinical studies indicated dose-limiting toxicities at higher doses. |
| Rat (oral): Not available | Rat (oral): 1770 mg/kg[3] | ||
| Dog (oral): Not available | Dog (oral): 375 mg/kg[3] | ||
| In Vitro Cytotoxicity | Selectively cytotoxic to some cancer cell lines over normal cells. | Exhibits selective cytotoxicity to cancer cells, often at millimolar concentrations. | Potent inhibition of proliferation and induction of apoptosis in cancer cells reliant on oxidative phosphorylation.[5] |
| Reported In Vivo Toxicity | Increased respiratory rate and lowered blood pressure in rats. | Gastrointestinal side effects (e.g., diarrhea) are common.[4] Lactic acidosis is a rare but serious side effect. | Dose-limiting toxicities in clinical trials included elevated blood lactate and neurotoxicity (peripheral neuropathy).[6][7][8] |
| Genotoxicity | Data not readily available. | Not found to be mutagenic or recombinogenic in preclinical studies.[9] | Data not readily available. |
| Carcinogenicity | Data not readily available. | Long-term studies have not shown evidence of carcinogenicity. | Carcinogenicity studies not typically required for anticancer agents intended for advanced disease.[10] |
| Maximum Tolerated Dose (MTD) in Preclinical Models | Data not readily available. | In mice, doses up to 250 mg/kg/day have been used in cancer studies.[11] | In mouse models of brain cancer and AML, tumor growth was inhibited at well-tolerated doses.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for safety assessment, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of mitochondrial complex I inhibitors.
Caption: A typical workflow for preclinical in vivo toxicology studies.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, Metformin, IACS-010759) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[12][14]
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol provides a general framework for determining the acute oral toxicity of a substance.
Objective: To determine the median lethal dose (LD50) and identify signs of toxicity.
Animal Model: Typically rats or mice.
Protocol:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.
-
Dose Selection: Based on preliminary dose-range finding studies, select a starting dose.
-
Dosing: Administer the test substance by oral gavage to a group of animals (e.g., 3 animals of a single sex).
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Record body weight changes and any mortalities.
-
Step-wise Dosing: Depending on the outcome (mortality or survival) in the initial group, dose the next group of animals at a higher or lower dose level.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze the mortality data to determine the LD50 value and the 95% confidence interval.
Discussion and Conclusion
The available data indicates that this compound, as a member of the piericidin class, is a potent inhibitor of mitochondrial complex I with significant anti-cancer activity. Its safety profile, inferred from data on piericidin A, suggests a higher acute toxicity compared to Metformin, a drug with a well-established safety profile from extensive clinical use. IACS-010759, while a potent and selective inhibitor, demonstrated a narrow therapeutic window in clinical trials, with neurotoxicity and metabolic disturbances being dose-limiting factors.[6][7][8]
The development of this compound as a potential anti-cancer therapeutic would require a thorough preclinical safety and toxicology evaluation. Key areas of focus should include determining its therapeutic index, investigating potential off-target effects, and carefully monitoring for signs of neurotoxicity and metabolic adverse events, which appear to be class-related toxicities for potent mitochondrial complex I inhibitors.
This comparative guide highlights the potential of this compound as an anti-cancer agent while underscoring the need for comprehensive safety assessments. The provided experimental protocols offer a starting point for such evaluations. Further research is warranted to fully characterize the safety and efficacy of this compound and to determine its potential role in the landscape of cancer therapeutics targeting cellular metabolism.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. Mouse model of metformin-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rondepinho.com [rondepinho.com]
- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Metformin's performance in in vitro and in vivo genetic toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
Comparative Efficacy of Antitumor Agents in the 143B Osteosarcoma Model
For Researchers, Scientists, and Drug Development Professionals
The 143B osteosarcoma cell line is a widely utilized preclinical model for investigating the biology of bone cancer and evaluating novel therapeutic strategies. Derived from a human osteosarcoma, this cell line is characterized by its aggressive, highly metastatic phenotype, making it a valuable tool for studying advanced disease. This guide provides a comparative analysis of the antitumor effects of various therapeutic agents that have been evaluated in the 143B cancer model, supported by experimental data from peer-reviewed studies.
Overview of Therapeutic Agents and Antitumor Effects
A diverse range of compounds, from conventional chemotherapeutics to novel targeted agents, have been assessed for their efficacy against 143B osteosarcoma cells. The following tables summarize the quantitative data on the antitumor effects of these agents, both in vitro and in vivo.
In Vitro Cytotoxicity of Investigational Compounds in 143B Cells
| Therapeutic Agent | Drug Class | IC50 Value | Assay | Reference |
| Quercetin | Flavonoid | 84 µM (24h) | Cell Viability Assay | [1] |
| Doxorubicin | Anthracycline | Dose-dependent inhibition | MTS Assay | [2] |
| Recombinant Methioninase (rMETase) | Enzyme | IC30: 0.31 U/ml | WST-8 Assay | [3] |
| Chloroquine (CQ) | Autophagy Inhibitor | IC30: 61.9 µM | WST-8 Assay | [3] |
| Rapamycin (RAPA) | mTOR Inhibitor | IC30: 30.9 µM | WST-8 Assay | [3] |
| Carbon Quantum Dots (CQDs) | Nanomaterial | Not specified | Cytotoxicity Assays | [4] |
| Niclosamide | Anthelmintic | 1-25 µM inhibits proliferation | BrdU Incorporation Assay | [5] |
| THZ1 | CDK7 Inhibitor | Not specified | Proliferation Assay | [6] |
| Romidepsin | HDAC Inhibitor | Not specified | 3D Spheroid Viability Assay | [7] |
| Cisplatin | Platinum-based drug | Dose-dependent inhibition | Not specified | [8] |
| Methotrexate | Antimetabolite | Dose-dependent inhibition | Not specified | [8] |
In Vivo Tumor Growth Inhibition in 143B Xenograft Models
| Therapeutic Agent | Dosage and Administration | Tumor Growth Inhibition | Mouse Model | Reference |
| Carbon Quantum Dots (CQDs) | Not specified | 38.9% reduction in tumor volume | Nude mice | [4] |
| THZ1 | Subcutaneous injection, twice daily | Significant suppression of tumor growth | Nude mice | [6] |
| Ifosfamide | 0.1 mg/g, intraperitoneally | Significant inhibition of tumor proliferation | Nude mice | [9] |
| LB100 + Cisplatin | Not specified | Greatly decreased tumor growth | Nude mice | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for key assays used in the cited studies.
Cell Culture and Maintenance
The 143B human osteosarcoma cell line is typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[3][11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]
In Vitro Viability and Cytotoxicity Assays
-
WST-8 Assay: 143B cells are seeded in 96-well plates and treated with the test compound at various concentrations for a specified duration. The WST-8 reagent is then added to each well, and the absorbance is measured to determine cell viability.[3]
-
MTS Assay: Similar to the WST-8 assay, the MTS assay is a colorimetric method used to assess cell proliferation. 143B cells are treated with the compound of interest, and the MTS reagent is added. The conversion of MTS to formazan by metabolically active cells is quantified by measuring the absorbance.[2]
-
BrdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. 143B cells are incubated with the test agent and BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody.[5]
Apoptosis Assays
-
Caspase Cleavage Analysis: Apoptosis induction is often assessed by detecting the cleavage of caspases, such as caspase-3 and caspase-7, and their substrate PARP via Western blotting.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Apoptotic cells stain positive for Annexin V, while necrotic cells stain positive for both Annexin V and PI.[2]
In Vivo Xenograft Studies
-
Subcutaneous Xenograft Model: 143B cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice). Tumor growth is monitored over time by measuring tumor volume.[6][13]
-
Orthotopic Xenograft Model: To better mimic the natural tumor microenvironment, 143B cells can be implanted directly into the bone (e.g., tibia) of mice.[9] Tumor development and metastasis can be monitored using imaging techniques.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a drug exerts its antitumor effects is critical for rational drug development and combination therapies. The following diagrams illustrate key signaling pathways targeted by various agents in 143B osteosarcoma cells.
Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for agents like Rapamycin in 143B cells.
Caption: Carbon Quantum Dots (CQDs) induce apoptosis in 143B cells through the mitochondrial pathway, involving ROS production and caspase activation.[4]
Caption: Quercetin induces cell cycle arrest at the G2/M phase in 143B osteosarcoma cells.[1]
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in understanding the overall study design.
Caption: A generalized workflow for in vitro screening of antitumor agents using the 143B cell line.
Caption: A typical workflow for evaluating the in vivo efficacy of an antitumor agent in a 143B xenograft model.
This guide provides a snapshot of the current understanding of the therapeutic vulnerabilities of the 143B osteosarcoma model. The data presented herein should serve as a valuable resource for researchers aiming to develop novel and effective treatments for this aggressive malignancy. Further investigation into combination therapies and the mechanisms of drug resistance in this model is warranted to advance the clinical management of osteosarcoma.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ICSBP-induced PD-L1 enhances osteosarcoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Synergistic Eradication of 143B Osteosarcoma Cells In Vitro by the Combination of Recombinant Methioninase, Chloroquine, and Rapamycin Targeting Methionine Addiction, Autophagy, and mTOR, Respectively | Anticancer Research [ar.iiarjournals.org]
- 4. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niclosamide is a potential candidate for the treatment of chemo-resistant osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening FDA-Approved Oncology Drugs with Three-Dimensional Spheroids Identifies Romidepsin as a Therapeutic Candidate for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Characterization of Single and Triple-Agent Resistant Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel patient-derived immortalised cell line of myxofibrosarcoma: a tool for preclinical drugs testing and the generation of near-patient models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 143B Cells [cytion.com]
- 13. Gene delivery in a mouse xenograft of a retargeted retrovirus to a solid 143B osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Landscape of IT-143B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available experimental data for IT-143B, a rare piericidin-class antibiotic. While a direct comparison of experimental results across different laboratories is challenging due to the limited public availability of research on this compound, this document summarizes the existing data to facilitate a foundational understanding for researchers and professionals in drug development.
Introduction to this compound
This compound is a naturally occurring compound isolated from a Streptomyces species.[1] It belongs to the piericidin family of antibiotics, which are known for their biological activities.[2] The initial discovery and characterization of this compound were reported by Taiho Pharmaceuticals in 1996.[1] Structurally, it features a substituted pyridine ring linked to a long, polyketide-derived side chain.[2] The limited availability of this compound has, to date, restricted extensive pharmacological investigation, resulting in a scarcity of published studies.[1]
Reproducibility of this compound Experimental Results
A critical aspect of preclinical research is the reproducibility of experimental findings across different laboratories. However, for this compound, the publicly accessible data is currently insufficient to perform a robust cross-lab comparison. The information available originates primarily from the initial discovery and characterization studies.
Below is a summary of the reported biological activities of this compound. It is important to note that these values are from a single source and await independent verification from other research groups.
| Biological Activity | Organism/Cell Line | Reported Potency |
| Antifungal | Aspergillus fumigatus | 25 µg/ml |
| Antibacterial | Micrococcus luteus | 3.13 µg/ml |
| Antitumor | KB Carcinoma Cells | 1.5 µg/ml |
Data sourced from BenchChem's technical guide.[2]
Detailed Experimental Protocols
The following sections detail the methodologies that have been described for the isolation and characterization of this compound.
Isolation and Purification
The process for obtaining pure this compound involves a multi-step extraction and chromatographic procedure from the fermentation broth of the producing Streptomyces strain.
Caption: Proposed inhibitory action of this compound on Complex I.
This guide will be updated as more research on this compound becomes publicly available. Researchers are encouraged to publish their findings to contribute to a more complete understanding of this compound's properties and potential applications.
References
Unable to Proceed: Lack of Information on Compound IT-143B
A comprehensive search for the compound "IT-143B" has yielded no relevant scientific information, preventing the creation of the requested comparative transcriptomics guide. The search results were unrelated to any known chemical compound, instead pointing to North Carolina General Statutes.
Without foundational data on this compound, including its mechanism of action, cellular targets, and existing transcriptomic studies, it is impossible to perform a comparative analysis with other substances. The core requirements of the request—data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows—are all contingent on the availability of this primary information.
To fulfill the user's request, information on the following is essential:
-
Identity of this compound: What is the chemical nature of this compound?
-
Biological Activity: What is its known or proposed mechanism of action? What are its cellular targets?
-
Existing Research: Have any studies, particularly those involving transcriptomics (e.g., RNA-seq), been published on this compound?
-
Relevant Alternatives: What other compounds have similar targets or mechanisms of action that would be suitable for a comparative analysis?
Without answers to these fundamental questions, the generation of a "Comparative transcriptomics of cells treated with this compound" guide as requested is not feasible. We recommend verifying the identifier of the compound and providing more specific details to enable a renewed and successful search for the necessary data.
Safety Operating Guide
Proper Disposal Procedures for IT-143B: A Comprehensive Safety and Operations Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds like IT-143B are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of this compound, a piericidin-class antibiotic derived from Streptomyces sp.[1][2] Adherence to these procedures is vital for mitigating risks and ensuring environmental protection.
Understanding this compound: Key Physicochemical Data
A thorough understanding of this compound's properties is the foundational step for its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄[1] |
| Molecular Weight | 455.63 g/mol [1] |
| Purity | >95% by HPLC[1] |
| CAS Number | 183485-34-9[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[1][2] |
| Long-Term Storage | -20°C[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol details the methodology for the safe disposal of this compound. This procedure is designed to manage risks associated with a potent, bioactive compound and to align with general laboratory safety standards. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations may vary.
Personal Protective Equipment (PPE) and Engineering Controls
-
Always wear appropriate PPE , including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent the inhalation of any aerosols or dust.
Waste Categorization and Segregation
-
Treat all this compound waste as hazardous chemical waste .[1] This includes the pure compound, stock solutions, and any contaminated labware (e.g., pipette tips, tubes, flasks).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
Preparing for Disposal
-
Solid Waste (Pure Compound, Contaminated Labware): Carefully collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvents used with this compound (e.g., high-density polyethylene).
-
Liquid Waste (Stock Solutions, Used Media): Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Given its solubility in organic solvents, ensure the container is appropriate for substances like ethanol, methanol, DMF, or DMSO.[1][2]
Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Bioactive").
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible chemicals.
Arranging for Final Disposal
-
Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.
-
Provide a complete and accurate description of the waste , including the chemical name and quantity, to the disposal provider.
-
Dispose of the contents and container at an approved waste disposal plant, following all local, state, and federal regulations.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
References
Personal protective equipment for handling IT-143B
Essential Safety and Handling Guide for IT-143B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk. This compound is a rare, piericidin-class antibiotic isolated from a Streptomyces sp.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from chemical suppliers and data on related compounds indicate that this substance should be treated as hazardous.[2]
Physicochemical and Safety Data
A summary of the key data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄[2][3] |
| Molecular Weight | 455.63 g/mol [2][3] |
| CAS Number | 183485-34-9[2][3] |
| Appearance | Supplied as an oil[2] |
| Purity | ≥95%[2] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethylformamide[1][2][3] |
| Storage | Long-term storage at -20°C[2][3] |
| Known Biological Activity | Active against Aspergillus fumigatus, Micrococcus luteus, and KB carcinoma cells.[1] Inhibits the proliferation of OS-RC-2 and ACHN cancer cells.[2] |
| Toxicity Profile | Should be considered hazardous.[2] A related compound, Piericidin A, is fatal if swallowed, in contact with skin, or if inhaled.[4] |
Operational and Disposal Plans
The following procedural guidance is designed to directly address key operational questions regarding the safe handling and disposal of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of this compound, stringent safety measures are required.
-
Engineering Controls : All work with this compound, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[3]
-
Primary PPE :
-
Lab Coat : A standard laboratory coat must be worn at all times.
-
Eye Protection : Chemical splash goggles are mandatory.
-
Gloves : Chemical-resistant gloves, such as nitrile or neoprene, are required.[3]
-
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE and that all operations will be performed in a chemical fume hood.
-
Stock Solution Preparation :
-
General Handling :
-
Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Solid Waste : Collect any solid waste, such as contaminated pipette tips, tubes, and vials, in a designated, leak-proof hazardous waste container.[3]
-
Liquid Waste : Collect all liquid waste, including stock solutions and experimental media, in a dedicated, sealed, and shatter-resistant container suitable for organic solvents.[3]
-
-
Labeling : Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[3]
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area.[3]
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Do not pour this compound waste down the drain.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water and seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Seek immediate medical attention. Do not induce vomiting.
This guidance is based on the best available information. Always consult with your institution's EHS department for specific safety protocols and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
